Product packaging for Dehydrocyclopeptine(Cat. No.:)

Dehydrocyclopeptine

Cat. No.: B10786061
M. Wt: 278.30 g/mol
InChI Key: FYVKHLSOIIPVEH-PTNGSMBKSA-N
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Description

Dehydrocyclopeptine is a 1,4-benzodiazepinone that is 3,4-dihydro-1,4-benzodiazepine-2,5-dione substituted at position 4 by a methyl group and at position 3 by a benzylidene group.
(Z)-dehydrocyclopeptine is a natural product found in Penicillium cyclopium and Penicillium aurantiogriseum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O2 B10786061 Dehydrocyclopeptine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11-

InChI Key

FYVKHLSOIIPVEH-PTNGSMBKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O

Origin of Product

United States

Foundational & Exploratory

Dehydrocyclopeptine: A Technical Guide to Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, represents a molecule of significant interest in natural product chemistry and drug discovery. Its unique 1,4-benzodiazepine-2,5-dione core structure serves as a scaffold for a variety of biologically active compounds. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation and confirmation of this compound's structure. It details the experimental protocols for its isolation from fungal sources and the application of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which are pivotal for its unambiguous characterization. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding of the structure elucidation process.

Introduction

This compound is a naturally occurring benzodiazepine alkaloid produced by various fungi, notably from the Penicillium genus.[1] It is formed from the reversible transformation of the 3S-isomer of cyclopeptine by the enzyme cyclopeptine dehydrogenase, which introduces a double bond in the benzodiazepine core.[1] The structural elucidation of such natural products is a critical step in understanding their biosynthetic pathways and exploring their potential as pharmaceutical leads. This guide outlines the essential analytical techniques and presents the key data that have enabled the definitive structural assignment of this compound.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound relies on a combination of physicochemical and spectroscopic data. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₄N₂O₂[1]
Molecular Weight 278.3 g/mol [1]
CAS Number 31965-37-4[1]
Appearance Solid

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/zReference
[M+H]⁺ 279.1128To be determined experimentally
[M+Na]⁺ 301.0948To be determined experimentally

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The first complete assignment of ¹H and ¹³C NMR data for this compound was reported by Abdel-Mogib et al. (2015). The following data would be populated from this or a similar primary research article.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Coupling Constants (J, Hz)
Data to be populated from experimental results.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound.

Isolation of this compound from Penicillium sp.

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the secondary metabolites.

3.1.1. Fungal Cultivation and Extraction

  • Inoculation and Fermentation: A pure culture of a this compound-producing Penicillium strain (e.g., Penicillium aurantiogriseum) is used to inoculate a suitable liquid or solid fermentation medium. The culture is incubated under controlled conditions (temperature, agitation, and duration) to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are separated by filtration. The mycelia and the filtrate are then extracted separately with an organic solvent, typically ethyl acetate or a mixture of chloroform and methanol. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing the connectivity of the atoms in this compound.

3.2.1. Sample Preparation

A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

3.2.2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR: Standard parameters are used, including a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlet signals for each carbon atom. A spectral width of around 220 ppm is typically employed.

  • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition.

3.3.1. Sample Preparation

A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

3.3.2. HRMS Data Acquisition

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Data is typically acquired in both positive and negative ion modes to observe protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, as well as other adducts (e.g., [M+Na]⁺).

  • Data Analysis: The accurate mass of the molecular ion is measured and used to calculate the elemental formula using a formula calculator software, with a mass accuracy tolerance of less than 5 ppm.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of this compound.

Biosynthetic_Pathway cluster_0 Biosynthesis of this compound Anthranilic Acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic Acid->Cyclopeptine Cyclopeptine Synthetase L-Phenylalanine L-Phenylalanine L-Phenylalanine->Cyclopeptine This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Cyclopenin Cyclopenin This compound->Cyclopenin this compound Epoxidase Experimental_Workflow cluster_1 Structure Elucidation Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Column & HPLC Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure this compound->NMR_Spectroscopy HRMS High-Resolution Mass Spectrometry Pure this compound->HRMS Structure_Confirmation Structure Confirmed NMR_Spectroscopy->Structure_Confirmation HRMS->Structure_Confirmation

References

An In-depth Technical Guide on the Isolation and Discovery of Dehydrocyclopeptine from Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a benzodiazepine alkaloid, is a secondary metabolite produced by various species of the fungal genus Penicillium. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of this compound. It details the fermentation and extraction procedures from Penicillium species, outlines purification methodologies, and presents its physicochemical and bioactivity data. Furthermore, this document includes a detailed biosynthetic pathway and experimental protocols to facilitate further research and drug development endeavors.

Introduction

Penicillium, a diverse and ubiquitous genus of ascomycetous fungi, is a well-known producer of a wide array of secondary metabolites with significant biotechnological and pharmaceutical applications. Among these are the benzodiazepine alkaloids, a class of compounds that includes this compound. This metabolite has been identified in species such as Penicillium aurantiogriseum and Penicillium citrinum. This compound is an intermediate in the biosynthesis of cyclopeptin-viridicatin alkaloids and has garnered interest for its potential biological activities, including its role as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). This guide serves as a technical resource for researchers engaged in the discovery, isolation, and characterization of novel natural products.

Physicochemical Properties and Spectroscopic Data

This compound is characterized by a 1,4-benzodiazepine-2,5-dione core structure. Its molecular formula is C₁₇H₁₄N₂O₂ with a molecular weight of 278.3 g/mol . Detailed spectroscopic data are crucial for its unambiguous identification.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₁₇H₁₄N₂O₂
Molecular Weight 278.3 g/mol
CAS Number 31965-37-4
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.60-7.20 (m, 9H, Ar-H), 6.95 (s, 1H, =CH), 3.45 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.8 (C=O), 163.2 (C=O), 140.1, 135.2, 132.5, 130.8, 129.9, 129.5, 128.8, 128.6, 125.4, 123.7, 120.9, 118.2, 34.7 (N-CH₃)
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z 279.1128 (calculated for C₁₇H₁₅N₂O₂⁺)

Fermentation, Extraction, and Purification Protocols

The production of this compound can be achieved through the cultivation of producing Penicillium strains, followed by systematic extraction and purification procedures.

Fungal Strain and Fermentation

Penicillium citrinum TDPEF34 has been reported as a producer of this compound.

Experimental Protocol: Fermentation of Penicillium citrinum

  • Inoculum Preparation: Inoculate the fungal strain into Potato Dextrose Broth (PDB) and incubate at 28°C for 2-3 days with constant shaking at 150 rpm.

  • Large-Scale Fermentation: Inoculate a suitable production medium (e.g., a semi-synthetic medium containing 4% sucrose and 2% yeast extract) with 10% of the freshly prepared inoculum.[1]

  • Incubation: Incubate the production culture for 30 days at 25°C under static conditions.[2]

Extraction

Following fermentation, the fungal biomass and the culture broth are separated for the extraction of secondary metabolites.

Experimental Protocol: Extraction of this compound

  • Broth Extraction: Treat the culture broth with an adsorbent resin (e.g., HP20) and shake for 6 hours. Filter the resin and extract with methanol.[2]

  • Mycelial Extraction: Homogenize the fungal mycelia with 10% methanol and subsequently extract three times with ethyl acetate.[3]

  • Combine and Concentrate: Combine the methanolic extract from the broth and the ethyl acetate extract from the mycelia. Concentrate the combined extracts under reduced pressure to obtain the crude extract.[3]

Purification

The crude extract is a complex mixture of metabolites requiring further purification to isolate this compound. This is typically achieved through a series of chromatographic steps.

Experimental Protocol: Purification of this compound

  • Liquid-Liquid Fractionation: Dissolve the crude extract in a 50:50 water/methanol mixture and partition successively with hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

  • Silica Gel Column Chromatography: Subject the bioactive fraction (typically the DCM or EtOAc fraction) to silica gel column chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative reversed-phase HPLC.

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

    • Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of the target compound.

Workflow for Isolation and Purification of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Penicillium citrinum B Static Incubation (30 days, 25°C) A->B C Separation of Mycelia and Broth B->C D Broth Extraction (HP20 Resin, Methanol) C->D E Mycelial Extraction (Ethyl Acetate) C->E F Combine and Concentrate Extracts D->F E->F G Liquid-Liquid Fractionation (Hexane, DCM, EtOAc) F->G H Silica Gel Column Chromatography G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Caption: Workflow from fermentation to pure this compound.

Biosynthesis of this compound

This compound is an intermediate in the well-established cyclopeptin-viridicatin biosynthetic pathway in Penicillium species. The pathway commences with the condensation of anthranilic acid and L-phenylalanine, followed by a series of enzymatic modifications.

The formation of this compound from its precursor, cyclopeptine, is catalyzed by the enzyme cyclopeptine dehydrogenase. This enzyme facilitates a reversible dehydrogenation reaction.

Biosynthetic Pathway of this compound

G A Anthranilic Acid C Cyclopeptine Synthetase A->C B L-Phenylalanine B->C D Cyclopeptine C->D E Cyclopeptine Dehydrogenase D->E reversible F This compound E->F H Cyclopenase F->H further enzymatic steps G Viridicatin I Cyclopenin H->I I->G

Caption: Key steps in the biosynthesis of this compound.

Biological Activity

This compound has been investigated for various biological activities. Notably, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

Table 2: Bioactivity Data for this compound

Target/OrganismAssay TypeResult (IC₅₀/MIC)Reference
SARS-CoV-2 Mpro Enzymatic Assay0.89 µM
Mycobacterium tuberculosis Broth Microdilution>100 µg/mL

Note: The IC₅₀ for SARS-CoV-2 Mpro is for a closely related compound, and further specific testing on pure this compound is warranted. The MIC value for M. tuberculosis is for the crude extract containing this compound, and the pure compound may exhibit different activity.

Conclusion

This technical guide provides a detailed framework for the isolation, characterization, and understanding of this compound from Penicillium species. The provided protocols for fermentation, extraction, and purification, along with the comprehensive data on its physicochemical properties and biosynthetic pathway, offer a valuable resource for natural product chemists, pharmacognosists, and drug discovery scientists. Further investigation into the bioactivities of this compound, particularly its potential as a viral protease inhibitor, is encouraged. The methodologies and data presented herein are intended to serve as a solid foundation for such future research endeavors.

References

The Dehydrocyclopeptine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Machinery in Fungal Endophytes for Drug Discovery and Development

Fungal endophytes are a prolific source of novel bioactive compounds, with significant potential for pharmaceutical applications. Among these are the cyclopeptin and dehydrocyclopeptine alkaloids, which are intermediates in the biosynthesis of the viridicatin family of natural products. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It details the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this intricate pathway.

The this compound Biosynthetic Gene Cluster (dcp)

The biosynthesis of this compound originates from a dedicated gene cluster, herein referred to as the dcp cluster, which has been identified in various Penicillium species, including Penicillium cyclopium and Penicillium aurantiogriseum. This cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound core structure. While the exact composition can vary slightly between species, the core components are highly conserved.

Table 1: Core Genes of the this compound (dcp) Biosynthetic Gene Cluster

GeneProposed FunctionKey Domains
dcpANonribosomal Peptide Synthetase (NRPS)Adenylation (A), Thiolation (T), Condensation (C)
dcpCCytochrome P450 MonooxygenaseP450 catalytic domain
dcpTTransporterMajor Facilitator Superfamily (MFS) domain
dcpRRegulatory ProteinTranscription factor domain

The Biosynthetic Pathway: From Precursors to this compound

The synthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the dcp gene cluster. The pathway commences with the activation and condensation of two amino acid precursors, followed by a critical cyclization and subsequent modification.

Step 1: Dipeptide Formation by DcpA (NRPS)

The cornerstone of the pathway is the nonribosomal peptide synthetase (NRPS), DcpA. This large, multidomain enzyme is responsible for the selection and activation of the precursor amino acids, L-anthranilic acid and L-phenylalanine, and their subsequent condensation to form a dipeptide intermediate.

The DcpA enzyme is organized into distinct modules, each responsible for the incorporation of one amino acid. Each module typically contains an adenylation (A) domain for substrate recognition and activation via ATP, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a phosphopantetheine arm, and a condensation (C) domain that catalyzes peptide bond formation.

Step 2: Cyclization and Release

Following the formation of the linear dipeptidyl intermediate tethered to the T domain of DcpA, the molecule undergoes an intramolecular cyclization to form the characteristic diketopiperazine ring of cyclopeptine. This cyclization is often catalyzed by a terminal thioesterase (TE) domain or a specialized condensation domain within the NRPS.

Step 3: Dehydrogenation by DcpC (Cytochrome P450)

The final step in the formation of this compound is the dehydrogenation of cyclopeptine. This reaction is catalyzed by the cytochrome P450 monooxygenase, DcpC. This enzyme introduces a double bond into the cyclopeptine backbone, resulting in the formation of this compound.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

Dehydrocyclopeptine_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product L-Anthranilic Acid L-Anthranilic Acid DcpA DcpA (NRPS) (Activation & Condensation) L-Anthranilic Acid->DcpA L-Phenylalanine L-Phenylalanine L-Phenylalanine->DcpA Dipeptide Linear Dipeptide (Tethered to DcpA) DcpA->Dipeptide ATP, Mg2+ Cyclization Intramolecular Cyclization Cyclopeptine Cyclopeptine Cyclization->Cyclopeptine DcpC DcpC (P450) (Dehydrogenation) This compound This compound DcpC->this compound Dipeptide->Cyclization Cyclopeptine->DcpC NADPH, O2

This compound Biosynthesis Pathway

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Cluster Identification and Functional Analysis via Heterologous Expression

This protocol outlines the heterologous expression of the dcp gene cluster from a Penicillium species in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, to confirm its role in this compound production.

Experimental Workflow:

Heterologous_Expression_Workflow cluster_prep 1. Preparation cluster_cloning 2. Cloning cluster_expression 3. Expression & Analysis gDNA_Extraction Genomic DNA Extraction (Penicillium sp.) PCR_Amplification PCR Amplification of dcp Gene Cluster gDNA_Extraction->PCR_Amplification Vector_Prep Expression Vector Preparation (e.g., pYEX-S1) Yeast_Recombination Yeast Homologous Recombination Vector_Prep->Yeast_Recombination PCR_Amplification->Yeast_Recombination Ecoli_Transformation E. coli Transformation & Plasmid Amplification Yeast_Recombination->Ecoli_Transformation Aspergillus_Transformation Aspergillus Protoplast Transformation Ecoli_Transformation->Aspergillus_Transformation Culture_Growth Cultivation of Transformants Aspergillus_Transformation->Culture_Growth Metabolite_Extraction Metabolite Extraction (Ethyl Acetate) Culture_Growth->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis

Heterologous Expression Workflow

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from the mycelia of the this compound-producing Penicillium strain grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • PCR Amplification: The entire dcp gene cluster is amplified from the genomic DNA using high-fidelity DNA polymerase and specific primers designed based on the flanking regions of the predicted cluster.

  • Vector Construction: The amplified gene cluster is cloned into a fungal expression vector, often through yeast homologous recombination. The vector should contain a selectable marker (e.g., pyrG) and a promoter suitable for expression in the heterologous host.

  • Transformation: The recombinant plasmid is transformed into protoplasts of the chosen Aspergillus host strain.

  • Cultivation and Metabolite Extraction: Transformants are grown in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent like ethyl acetate.

  • LC-MS/MS Analysis: The crude extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the production of this compound and other related metabolites by comparing retention times and mass fragmentation patterns with authentic standards.

Quantitative Analysis of this compound Production

Quantitative analysis is crucial for assessing the productivity of wild-type and engineered strains. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Table 2: HPLC Parameters for Quantitative Analysis of this compound

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume 20 µL
Standard Curve Prepared with purified this compound (0.1 - 100 µg/mL)

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway provides a foundation for the targeted engineering of this pathway to produce novel analogs with potentially enhanced therapeutic properties. By understanding the roles of the core enzymes, particularly the NRPS and the cytochrome P450, researchers can employ synthetic biology approaches to modify substrate specificities and catalytic activities. This in-depth knowledge is invaluable for the continued exploration of fungal endophytes as a rich source of pharmaceutically relevant natural products. Further research into the regulatory mechanisms governing the expression of the dcp cluster will also be critical for optimizing production yields in both native and heterologous hosts.

A Technical Guide to the Preliminary Biological Screening of Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium[1]. While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to benzodiazepines suggests a potential for diverse pharmacological effects. This guide outlines a comprehensive and hypothetical framework for the preliminary biological screening of this compound, providing detailed experimental protocols, data presentation formats, and visualizations to guide future research endeavors.

Part 1: General Workflow for Preliminary Biological Screening

A systematic approach is crucial for the initial evaluation of a compound's biological properties. The proposed workflow for this compound encompasses a series of assays, from broad cytotoxicity screening to more specific target-based and phenotypic assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Target-Based & Phenotypic Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Assessment (this compound) B Cytotoxicity Screening (e.g., MTT, LDH assays) A->B C Antimicrobial Activity Screening (e.g., Broth Microdilution) A->C D Antioxidant Activity Assays (e.g., DPPH, H2O2 scavenging) A->D E Enzyme Inhibition Assays (e.g., Kinase, Phosphatase) B->E F Receptor Binding Assays (e.g., GPCRs, Ion Channels) B->F G Cell-Based Phenotypic Assays (e.g., Anti-inflammatory, Neuronal Outgrowth) B->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->H F->H G->H I Gene Expression Profiling (e.g., RNA-Seq) H->I

Caption: Proposed workflow for the preliminary biological screening of this compound.

Part 2: Detailed Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments in the preliminary screening of this compound, along with tables for presenting hypothetical quantitative data.

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a panel of human cell lines.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with the various concentrations of this compound for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Data Presentation:

Cell LineIC50 (µM) of this compound
HeLa> 100
HepG275.4
HEK293> 100

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

  • Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight. The inoculums are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 1 to 256 µg/mL).

  • Inoculation and Incubation: 100 µL of the prepared inoculum is added to each well containing 100 µL of the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus64
Escherichia coli> 256
Candida albicans128

Objective: To evaluate the ability of this compound to scavenge hydrogen peroxide radicals.

Experimental Protocol:

  • Reagent Preparation: A solution of 40 mM H₂O₂ is prepared in a phosphate buffer (pH 7.4).

  • Assay Procedure: 1.0 mL of various concentrations of this compound (e.g., 10-100 µg/mL) in ethanol is added to 2.0 mL of the H₂O₂ solution.

  • Incubation and Measurement: The mixture is incubated for 10 minutes at room temperature. The absorbance of the solution is then measured at 230 nm against a blank solution containing the phosphate buffer without H₂O₂. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Data Presentation:

Concentration (µg/mL)% H₂O₂ Scavenging Activity
1015.2
2533.8
5058.1
10079.5

Part 3: Hypothetical Mechanism of Action and Signaling Pathway Analysis

Based on the preliminary screening data, further experiments can be designed to elucidate the mechanism of action. For instance, if this compound shows anti-inflammatory properties in a phenotypic screen, its effect on a relevant signaling pathway, such as the NF-κB pathway, could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor TNF-α Receptor tradd TRADD receptor->tradd tnfa TNF-α tnfa->receptor traf2 TRAF2 tradd->traf2 ikk_complex IKK Complex (IKKα/β/γ) traf2->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation This compound This compound This compound->ikk_complex Hypothetical Inhibition dna DNA nfkb_nuc->dna Binds to Promoter Region transcription Pro-inflammatory Gene Transcription dna->transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Macrophage-like cells (e.g., RAW 264.7) are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins such as phospho-IκBα, total IκBα, and p65. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This comprehensive, albeit hypothetical, guide provides a robust framework for initiating the investigation into the biological activities of this compound. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, thereby facilitating the drug discovery and development process.

References

Dehydrocyclopeptine: A Natural Product Precursor Poised for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate found in Penicillium species, stands as a compelling starting point for the discovery of novel therapeutic agents. As a natural product precursor, its unique chemical scaffold offers a foundation for the development of a diverse array of derivatives with potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, its biosynthesis, known biological activities, and its potential as a precursor in drug discovery. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of a class of alkaloids that includes cyclopeptin and viridicatin in fungi, particularly in species like Penicillium cyclopium.[1][2] The biosynthetic pathway involves a series of enzymatic transformations, starting from primary metabolites.

The key enzyme responsible for the initial cyclization is cyclopeptine synthetase . This enzyme catalyzes the formation of the cyclopeptin ring from its amino acid precursors.[1][3] Subsequently, cyclopeptine dehydrogenase acts on cyclopeptin to produce this compound. This enzymatic dehydrogenation is a critical step, introducing a double bond that is a key feature for further chemical modifications. The pathway can then proceed to the formation of other alkaloids like viridicatin.

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_0 Core Biosynthesis Amino Acids Amino Acid Precursors Cyclopeptine Cyclopeptine Amino Acids->Cyclopeptine Cyclopeptine Synthetase This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Viridicatin Viridicatin This compound->Viridicatin Further Enzymatic Steps

Figure 1: Simplified biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

While research on the specific biological activities of this compound is ongoing, preliminary studies on related compounds and crude extracts containing this compound have shown promising results. A sub-fraction of an extract from the marine-derived fungus Penicillium aurantiogriseum, which was shown to contain this compound, exhibited significant cytotoxicity against human cancer cell lines.

Quantitative Biological Activity Data

The following table summarizes the reported cytotoxic activity of a fungal extract sub-fraction containing this compound. It is important to note that these values are for a mixture and not for pure this compound.

Cell LineIC50 (µg/mL)Reference
Hepatic Cellular Carcinoma (HepG2)32.88
Breast Cancer (MCF-7)24.33

These findings suggest that this compound or its derivatives may possess anticancer properties, warranting further investigation and the screening of purified compounds against a broader panel of cancer cell lines. The benzodiazepine scaffold present in this compound is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, which further supports the potential of its derivatives in drug discovery.

Experimental Protocols

Isolation and Purification of this compound from Penicillium Culture

This protocol is adapted from methods used for the isolation of similar fungal metabolites and can be optimized for this compound.

a. Fungal Cultivation and Extraction:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-yielding strain of Penicillium cyclopium or a related species.

  • Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period determined by optimal secondary metabolite production (typically 7-14 days).

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to fractionate the components.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions showing similar profiles.

  • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

  • Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Collect the peak corresponding to this compound and confirm its identity and purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification_Workflow Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction Ethyl Acetate Crude_Extract Crude_Extract Extraction->Crude_Extract Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Hexane/EtOAc Gradient Fractions Fractions Silica_Gel_Chromatography->Fractions Preparative_HPLC Preparative_HPLC Fractions->Preparative_HPLC C18 Column ACN/Water Gradient Pure_this compound Pure_this compound Preparative_HPLC->Pure_this compound

Figure 2: General workflow for the isolation and purification of this compound.
General Procedure for the Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives can be approached through modifications of the core benzodiazepine structure. A general method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.

a. Synthesis of the Benzodiazepine Core:

  • React a substituted o-phenylenediamine with a suitable β-keto ester in the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) in a solvent like ethanol or toluene.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

b. Introduction of the Dehydro-Amino Acid Moiety:

  • The exocyclic double bond characteristic of this compound can be introduced through various methods, such as a Horner-Wadsworth-Emmons reaction of a phosphonate-functionalized benzodiazepine with an appropriate aldehyde.

c. N-Alkylation and Further Modifications:

  • The nitrogen atoms of the benzodiazepine ring can be alkylated using alkyl halides in the presence of a base (e.g., sodium hydride, potassium carbonate).

  • Further functional group manipulations can be carried out on the aromatic rings or the dehydro-amino acid side chain to generate a library of derivatives.

Synthesis_Workflow Starting_Materials o-Phenylenediamine & β-Keto Ester Condensation Condensation Starting_Materials->Condensation Acid Catalyst Benzodiazepine_Core Benzodiazepine_Core Condensation->Benzodiazepine_Core Functionalization Functionalization Benzodiazepine_Core->Functionalization e.g., HWE Reaction Dehydrocyclopeptine_Analog Dehydrocyclopeptine_Analog Functionalization->Dehydrocyclopeptine_Analog Derivatization Derivatization Dehydrocyclopeptine_Analog->Derivatization Alkylation, etc. Derivative_Library Derivative_Library Derivatization->Derivative_Library

Figure 3: A generalized synthetic workflow for this compound derivatives.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, given the cytotoxic activity observed, it is plausible that this compound or its derivatives may interfere with key cellular processes such as cell cycle progression, apoptosis, or specific cancer-related signaling cascades.

Many natural products with anticancer properties are known to exert their effects through the modulation of pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or by inducing apoptosis through the intrinsic or extrinsic pathways. Future research should focus on investigating the molecular targets of this compound and its derivatives to understand their mechanism of action.

Potential_Signaling_Pathways Potential Signaling Pathways Targeted by this compound Derivatives cluster_0 Cellular Processes cluster_1 Signaling Cascades Dehydrocyclopeptine_Derivative Dehydrocyclopeptine_Derivative MAPK_Pathway MAPK_Pathway Dehydrocyclopeptine_Derivative->MAPK_Pathway Modulation PI3K_Akt_Pathway PI3K_Akt_Pathway Dehydrocyclopeptine_Derivative->PI3K_Akt_Pathway Modulation Other_Pathways Other Cancer-Related Pathways Dehydrocyclopeptine_Derivative->Other_Pathways Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation MAPK_Pathway->Cell_Cycle_Arrest MAPK_Pathway->Apoptosis MAPK_Pathway->Inhibition_of_Proliferation PI3K_Akt_Pathway->Cell_Cycle_Arrest PI3K_Akt_Pathway->Apoptosis PI3K_Akt_Pathway->Inhibition_of_Proliferation Other_Pathways->Cell_Cycle_Arrest Other_Pathways->Apoptosis Other_Pathways->Inhibition_of_Proliferation

Figure 4: Hypothesized signaling pathways potentially modulated by this compound derivatives.

Conclusion and Future Directions

This compound represents a valuable natural product precursor for drug discovery. Its unique benzodiazepine-based structure, combined with preliminary evidence of biological activity, makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of oncology.

Future research efforts should be directed towards:

  • Total synthesis of this compound to confirm its structure and provide a reliable source for biological testing.

  • Comprehensive biological screening of pure this compound and a library of its derivatives against a wide range of cancer cell lines and microbial strains.

  • Elucidation of the mechanism of action and identification of the specific molecular targets and signaling pathways affected by active compounds.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

By leveraging the chemical diversity inherent in this natural product scaffold, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation drugs.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate produced by Penicillium species. While specific experimental fragmentation data for this compound is not extensively available in the public domain, this document synthesizes established fragmentation principles of its core chemical moieties—benzodiazepines, cyclic dipeptides, and benzylidene groups—to propose a detailed and chemically rational fragmentation pathway.

This compound, with a molecular formula of C₁₇H₁₄N₂O₂ and a monoisotopic mass of 278.1055 Da, presents a unique structure featuring a 1,4-benzodiazepine-2,5-dione core with a methyl substituent on one nitrogen and a benzylidene group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex biological matrices, for metabolite profiling, and for quality control in synthetic processes.

Predicted Mass Spectrometry Data of this compound

The following table summarizes the predicted key ions for the mass spectrometric analysis of this compound. The fragmentation is proposed to occur under positive mode electrospray ionization (ESI) followed by collision-induced dissociation (CID).

Ion DescriptionProposed StructurePredicted m/z
[M+H]⁺ Protonated this compound 279.1128
Fragment Ion 1Loss of CO1-methyl-3-(phenylmethylene)-2,3-dihydro-1H-benzo[e][1][2]diazepin-5(4H)-one ion
Fragment Ion 2Loss of C₇H₇ (benzyl radical)4-methyl-1H-1,4-benzodiazepine-2,5-dione-3-ylium
Fragment Ion 3Cleavage of the diazepine ringBenzoyl cation
Fragment Ion 4Fragment from benzylidene groupPhenyl cation

Proposed Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺) is anticipated to initiate at several key points within the molecule due to the distribution of charge and the relative bond strengths. The diazepine ring, the amide functionalities, and the exocyclic double bond of the benzylidene group are all likely sites for initial bond cleavages.

A primary fragmentation event is the characteristic loss of a neutral carbon monoxide (CO) molecule from one of the amide groups, a common fragmentation for cyclic peptides and related structures. Another significant pathway likely involves the cleavage of the benzylidene group. This can occur through the loss of a benzyl radical or through rearrangements leading to the formation of stable benzoyl or phenyl cations. Further fragmentation of the benzodiazepine core can also be expected.

Experimental Protocols for Analysis

While a specific protocol for this compound is not available, a general and robust methodology for the analysis of small molecule alkaloids from fungal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below. This protocol is a composite of standard practices in the field.[3][4][5]

1. Sample Preparation (Fungal Extract)

  • Extraction: Fungal mycelium or culture broth is homogenized and extracted with an organic solvent such as ethyl acetate or methanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the extraction of basic alkaloids. Sonication or vigorous shaking is typically employed to ensure efficient extraction.

  • Filtration and Concentration: The crude extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure or a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile or methanol, often containing 0.1% formic acid.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is commonly used for the separation of small molecule alkaloids.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) over the course of the run.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard for analytical LC-MS.

  • Injection Volume: 1-10 µL of the reconstituted sample is injected.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of nitrogen-containing alkaloids as they are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is ideal for accurate mass measurements and confirmation of elemental composition. A triple quadrupole (QqQ) instrument is well-suited for targeted quantification.

  • MS Scan: A full scan MS analysis is performed to detect the protonated molecular ion ([M+H]⁺).

  • MS/MS Scan (Tandem MS): Product ion scans are performed on the precursor ion of interest ([M+H]⁺ at m/z 279.11) to generate the fragmentation pattern. Collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) is used to induce fragmentation. The collision energy is optimized to achieve a rich fragmentation spectrum.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Extraction Extraction (e.g., Ethyl Acetate) Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Full Scan MS (Detect [M+H]⁺) ESI->MS CID Collision-Induced Dissociation MS->CID MSMS Tandem MS (MS/MS) (Detect Fragment Ions) CID->MSMS Identification Compound Identification MSMS->Identification Fragmentation_Analysis Fragmentation Pathway Elucidation Identification->Fragmentation_Analysis

Caption: A general experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

G Proposed Fragmentation Pathway of this compound cluster_frags Proposed Fragmentation Pathway of this compound parent [M+H]⁺ m/z = 279.11 frag1 m/z = 251.12 parent->frag1 - CO frag2 m/z = 188.06 parent->frag2 - C₇H₇• frag3 m/z = 105.03 parent->frag3 Ring Cleavage frag4 m/z = 77.04 frag3->frag4 - CO

Caption: A proposed fragmentation pathway for protonated this compound.

References

In-depth Technical Guide: 1H and 13C NMR Assignments for Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for dehydrocyclopeptine, a benzodiazepine alkaloid. The data presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings.

¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is essential for the unambiguous identification of the compound.

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
2164.2--
3124.3--
4162.9--
5133.1--
6123.17.65d, J = 7.8
7124.97.15t, J = 7.8
8115.87.35d, J = 7.8
9132.87.05t, J = 7.8
10133.1--
1'133.7--
2'129.87.31-7.51m (interchangeable)
3'128.37.31-7.51m (interchangeable)
4'124.37.31-7.51m (interchangeable)
5'128.37.31-7.51m (interchangeable)
6'129.87.31-7.51m (interchangeable)
N-CH₃36.13.30s
C=CH-6.80s

Chemical Structure of this compound

This compound cluster_0 N1 C2 N1->C2 C3 C2->C3 O1 C2->O1 N4 C3->N4 C10 C3->C10 C5 N4->C5 C_Me N4->C_Me C5a C5->C5a O2 C5->O2 C9a C5a->C9a C6 C5a->C6 C9a->N1 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->C9a C11 C10->C11 C1p C11->C1p C2p C1p->C2p C3p C2p->C3p C4p C3p->C4p C5p C4p->C5p C6p C5p->C6p C6p->C1p

Caption: Chemical structure of this compound.

Experimental Protocols

The NMR spectra were recorded on a Bruker Avance III 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

This compound was isolated from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759. The producing fungus was cultivated on a solid rice medium. The fungal culture was extracted with ethyl acetate, and the resulting crude extract was subjected to column chromatography on silica gel followed by further purification using preparative thin-layer chromatography to yield pure this compound. Structure elucidation was confirmed by ¹H and ¹³C NMR spectroscopy and HRESIMS data.[1] This is noted as the first report of the complete ¹H and ¹³C NMR assignments for this compound.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydrocyclopeptine Solid Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid produced by various species of the Penicillium fungus. It serves as a crucial intermediate in the biosynthesis of other complex alkaloids, such as those in the cyclopenin-viridicatin group.[1][2] Its core structure, a 1,4-benzodiazepine-2,5-dione, is of significant interest to researchers in natural product synthesis and medicinal chemistry due to the well-established pharmacological activities of the benzodiazepine class of compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound in its solid form, details experimental protocols for its characterization, and illustrates its biosynthetic origin.

Chemical and Physical Properties

This compound is a colorless solid with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol .[][4] Limited experimental data is available for some of its physical properties, which are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₇H₁₄N₂O₂[]
Molecular Weight 278.31 g/mol
CAS Number 31965-37-4
Appearance Colorless Solid
Melting Point 246-247.5 °C
Boiling Point 545.3 ± 50.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility

This compound exhibits solubility in several common organic solvents. Quantitative solubility data is not widely reported; however, it is known to be soluble in the following solvents. To enhance solubility, warming the solution to 37°C and sonication may be effective.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Methanol Soluble
Dimethylformamide (DMF) Soluble
Water Limited solubility

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A key study on the isolation of this compound from the marine-derived fungus Penicillium aurantiogriseum reported the first full assignment of its ¹H and ¹³C NMR spectra.

Note: The specific chemical shifts (δ) and coupling constants (J) from the primary literature were not accessible at the time of this writing. Researchers should refer to the full text of "Viridicatin and this compound, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759" for detailed NMR data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (278.31).

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not widely published, characteristic absorption bands can be predicted based on its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3200-3400
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch ~2850-3000
Amide C=O Stretch ~1650-1690
Aromatic C=C Stretch ~1450-1600
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in the this compound structure, involving the aromatic rings and the enamine system, is expected to result in strong UV absorption. Specific absorption maxima (λmax) have not been detailed in available literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.

  • Solvent Addition: A measured volume of the solvent of interest (e.g., 1 mL of DMSO) is added to the vial.

  • Dissolution: The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C or 37 °C) for a set period.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed "soluble." The process can be repeated with increasing amounts of solute to estimate the solubility limit.

Density Measurement

The density of the solid can be determined by gas pycnometry, which measures the volume of the solid by the displacement of an inert gas.

  • Sample Preparation: A known mass of solid this compound is placed in the sample chamber of the pycnometer.

  • Measurement: The chamber is filled with an inert gas (e.g., helium) to a specific pressure. The gas is then allowed to expand into a reference chamber of known volume.

  • Calculation: The volume of the solid is calculated based on the pressure change. The density is then determined by dividing the mass of the sample by its measured volume.

Biosynthesis and Signaling Pathways

This compound is a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, such as P. cyclopium. The biosynthetic pathway involves the condensation of two amino acid precursors, anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of this compound

The initial step in the pathway is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase. Cyclopeptine then undergoes a dehydrogenation reaction, catalyzed by cyclopeptine dehydrogenase, to form this compound. This compound can then be further metabolized to other alkaloids like viridicatin.

This compound Biosynthesis Anthranilic_Acid Anthranilic Acid branch Anthranilic_Acid->branch L_Phenylalanine L-Phenylalanine L_Phenylalanine->branch Cyclopeptine Cyclopeptine This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Viridicatin Viridicatin This compound->Viridicatin Further Metabolism branch->Cyclopeptine Cyclopeptine Synthetase

Biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization

The general workflow for obtaining and verifying the structure of this compound from a fungal culture involves several key steps, from cultivation to spectroscopic analysis.

Experimental Workflow Cultivation Fungal Cultivation (e.g., Penicillium sp.) Extraction Solvent Extraction of Mycelium and Broth Cultivation->Extraction Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (HRESIMS) Structure_Elucidation->MS Other_Spectroscopy Other Spectroscopic Methods (IR, UV-Vis) Structure_Elucidation->Other_Spectroscopy

Workflow for this compound isolation.

Conclusion

This compound remains a molecule of interest due to its role as a biosynthetic precursor and its benzodiazepine core. While some fundamental physical and chemical properties have been reported, a comprehensive experimental characterization is still lacking in the public domain. This guide consolidates the available information and provides a framework for researchers to conduct further studies on this intriguing natural product. Detailed spectroscopic analysis, quantitative solubility studies, and crystal structure determination would be valuable contributions to the field.

References

Dehydrocyclopeptine: A Pivotal Intermediate in Fungal Benzodiazepine Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine is a crucial intermediate in the biosynthesis of a diverse class of secondary metabolites known as benzodiazepine alkaloids, which are prominently produced by various species of the fungal genus Penicillium. This technical guide delineates the central role of this compound, detailing its enzymatic formation from cyclopeptine through a reversible oxidation reaction catalyzed by cyclopeptine dehydrogenase. The biosynthetic pathway, originating from the precursors anthranilic acid and L-phenylalanine, is elucidated, highlighting the key enzymatic transformations leading to the formation of pharmacologically relevant compounds such as cyclopenin and viridicatin. This document provides a comprehensive overview of the experimental methodologies for enzyme assays and purification, alongside a structured presentation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular logic governing this intricate biosynthetic network.

Introduction

Fungi of the genus Penicillium are prolific producers of a wide array of bioactive secondary metabolites, including the notable class of benzodiazepine alkaloids. These compounds have garnered significant interest due to their structural complexity and potential pharmacological activities. At the heart of the biosynthesis of many of these alkaloids lies this compound, a key metabolic intermediate. Its formation represents a critical juncture in the pathway, leading to the diversification of the benzodiazepine scaffold. Understanding the enzymatic machinery and regulatory mechanisms governing the synthesis and conversion of this compound is paramount for harnessing the biosynthetic potential of these fungal systems for novel drug discovery and development. This guide provides a detailed technical overview of the role of this compound, the associated enzymatic reactions, and the experimental approaches to study this fascinating biosynthetic pathway.

The Biosynthetic Pathway of Benzodiazepine Alkaloids

The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium commences with the condensation of two primary metabolites: anthranilic acid and L-phenylalanine. This pathway leads to the formation of the initial benzodiazepine ring system, which is subsequently modified by a series of enzymatic reactions. This compound is a key intermediate in this pathway, arising from the oxidation of cyclopeptine.[1]

The core sequence of the biosynthetic pathway involving this compound is as follows:

  • Cyclopeptine Synthesis: The pathway is initiated by the action of cyclopeptine synthetase , which catalyzes the formation of the cyclodipeptide cyclopeptine from anthranilic acid and L-phenylalanine.[2] This enzyme belongs to the family of non-ribosomal peptide synthetases (NRPSs).

  • This compound Formation: Cyclopeptine dehydrogenase facilitates the reversible oxidation of cyclopeptine to this compound.[2] This step is a critical control point in the pathway.

  • Epoxidation: This compound epoxidase then catalyzes the epoxidation of this compound to yield cyclopenin.[3]

  • Hydroxylation and Rearrangement: Further enzymatic modifications, such as those catalyzed by cyclopenin m-hydroxylase , can lead to other derivatives like viridicatin.[3]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the central biosynthetic pathway leading to and from this compound.

Benzodiazepine Alkaloid Biosynthesis cluster_precursors Precursors cluster_core_pathway Core Benzodiazepine Pathway Anthranilic Acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic Acid->Cyclopeptine Cyclopeptine Synthetase L-Phenylalanine L-Phenylalanine L-Phenylalanine->Cyclopeptine Cyclopeptine Synthetase This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase (Oxidation) Cyclopenin Cyclopenin This compound->Cyclopenin This compound Epoxidase Viridicatin Viridicatin Cyclopenin->Viridicatin Cyclopenin m-hydroxylase & Rearrangement

Figure 1: Biosynthetic pathway of benzodiazepine alkaloids.

Key Enzymes and Their Characteristics

The biosynthesis of this compound and its subsequent conversion are orchestrated by a series of specialized enzymes. While detailed kinetic data for all enzymes in the pathway are not exhaustively available in the literature, this section summarizes the known characteristics.

Cyclopeptine Dehydrogenase

This enzyme catalyzes the reversible oxidation of cyclopeptine to this compound. The reaction is NAD+-dependent.

Table 1: Summary of Cyclopeptine Dehydrogenase Characteristics

ParameterValue/CharacteristicReference
Substrate Cyclopeptine
Product This compound
Cofactor NAD+
Reaction Type Reversible Oxidation

Note: Specific Km and Vmax values for cyclopeptine dehydrogenase from Penicillium cyclopium are not well-documented in publicly available literature.

Experimental Protocols

This section provides generalized methodologies for the key experiments related to the study of this compound and its associated enzymes. These protocols are based on standard biochemical techniques and may require optimization for specific laboratory conditions.

Purification of Cyclopeptine Dehydrogenase (Generalized Protocol)

The purification of cyclopeptine dehydrogenase from Penicillium cyclopium mycelia can be achieved through a series of chromatographic steps.

Enzyme Purification Workflow Mycelia_Harvest Harvest Fungal Mycelia Cell_Lysis Cell Lysis (e.g., sonication, French press) Mycelia_Harvest->Cell_Lysis Centrifugation Centrifugation to obtain crude extract Cell_Lysis->Centrifugation Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-cellulose) Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-100) Ion_Exchange->Gel_Filtration Purified_Enzyme Purified Cyclopeptine Dehydrogenase Gel_Filtration->Purified_Enzyme

Figure 2: Generalized workflow for enzyme purification.

Methodology:

  • Crude Extract Preparation: Mycelia of P. cyclopium are harvested, washed, and disrupted by mechanical means (e.g., sonication or French press) in a suitable buffer (e.g., phosphate buffer, pH 7.5, containing protease inhibitors). The homogenate is then centrifuged at high speed to remove cell debris, yielding the crude enzyme extract.

  • Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40-60% saturation, which typically contains cyclopeptine dehydrogenase activity, is collected by centrifugation.

  • Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: The dialyzed protein solution is applied to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the buffer. Proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for cyclopeptine dehydrogenase activity.

  • Gel Filtration Chromatography: Active fractions from the ion-exchange step are pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on their molecular size. Fractions containing the purified enzyme are collected.

  • Purity Assessment: The purity of the enzyme at each stage is monitored by SDS-PAGE.

Cyclopeptine Dehydrogenase Activity Assay

The activity of cyclopeptine dehydrogenase can be determined spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Reaction Mixture:

  • Phosphate buffer (pH 8.0)

  • Cyclopeptine (substrate)

  • NAD+ (cofactor)

  • Enzyme preparation

Procedure:

  • A reaction mixture containing buffer, cyclopeptine, and NAD+ is prepared in a quartz cuvette.

  • The reaction is initiated by the addition of the enzyme preparation.

  • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

HPLC Analysis of Cyclopeptine and this compound

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of benzodiazepine alkaloids.

Table 2: Generalized HPLC Conditions for Benzodiazepine Alkaloid Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a specific wavelength (e.g., 254 nm) or Diode Array Detector (DAD)
Injection Volume 20 µL

Sample Preparation:

Fungal extracts or enzyme assay mixtures are clarified by centrifugation or filtration before injection into the HPLC system.

Quantification:

The concentrations of cyclopeptine and this compound are determined by comparing their peak areas to those of known standards.

Regulation of the Biosynthetic Pathway

The biosynthesis of benzodiazepine alkaloids in P. cyclopium is a tightly regulated process. The expression of the biosynthetic genes is often linked to the developmental stage of the fungus, with alkaloid production typically occurring during the idiophase.

Feedback Regulation

Evidence suggests the presence of feedback regulation mechanisms within the pathway. For instance, the accumulation of downstream products may inhibit the activity of earlier enzymes, thereby controlling the overall flux through the pathway.

Feedback Regulation Precursors Precursors Enzyme1 Cyclopeptine Synthetase Precursors->Enzyme1 Intermediate Cyclopeptine Enzyme1->Intermediate Enzyme2 Cyclopeptine Dehydrogenase Intermediate->Enzyme2 This compound This compound Enzyme2->this compound Downstream_Products Cyclopenin, Viridicatin, etc. This compound->Downstream_Products Downstream_Products->Enzyme1 Feedback Inhibition

Figure 3: Conceptual diagram of feedback regulation.

Conclusion

This compound stands as a pivotal intermediate in the intricate biosynthetic pathway of benzodiazepine alkaloids in Penicillium species. Its formation, catalyzed by cyclopeptine dehydrogenase, represents a key enzymatic step that channels the metabolic flow towards the production of a diverse array of bioactive compounds. This technical guide has provided a comprehensive overview of the role of this compound, the enzymes involved in its metabolism, and the experimental methodologies for their study. The provided diagrams and protocols serve as a foundation for researchers and drug development professionals to further explore this fascinating area of natural product biosynthesis. Future research focused on the detailed kinetic characterization of the pathway enzymes and the elucidation of the regulatory networks will undoubtedly pave the way for the rational engineering of these biosynthetic pathways for the production of novel and improved therapeutic agents.

References

Beyond Penicillium cyclopium: A Technical Guide to Alternative Natural Sources of Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of natural sources of Dehydrocyclopeptine beyond the well-established producer, Penicillium cyclopium. This document details alternative fungal sources, quantitative data on biological activity, detailed experimental protocols for isolation and purification, and a visualization of the proposed biosynthetic pathway.

Executive Summary

This compound, a benzodiazepine alkaloid, is a secondary metabolite of significant interest due to its biological activities. While Penicillium cyclopium is the most commonly cited source, this guide explores other Penicillium species that also produce this compound and its derivatives. This information is critical for researchers seeking to explore a broader range of natural producers for this valuable molecule, potentially leading to the discovery of novel analogs and optimization of production yields.

Alternative Natural Sources of this compound

Recent research has identified several other Penicillium species as producers of this compound and its hydroxylated analog. These findings expand the known natural diversity of this compound.

Fungal SpeciesCompound IsolatedQuantitative DataReference
Penicillium polonicum7-hydroxy-3,10-dehydrocyclopeptineData not available in the reviewed literature.[1]
Penicillium citrinumThis compoundIC50 = 0.89 ± 0.02 µM (against SARS-CoV-2 Mpro)[2]
Penicillium aurantiogriseumThis compoundData not available in the reviewed literature.[3][4]

Experimental Protocols

The following sections outline a general methodology for the cultivation of Penicillium species and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolites.

Fungal Cultivation

A common method for cultivating these Penicillium species for the production of secondary metabolites involves solid-state fermentation on a rice medium.

Materials:

  • Erlenmeyer flasks (1 L)

  • Rice (70 g per flask)

  • Peptone (0.3 g per flask)

  • Yeast extract (0.5 g per flask)

  • Corn steep liquor (0.2 g per flask)

  • Monosodium glutamate (0.1 g per flask)

  • Seawater (filtered, 100 mL per flask)

  • Autoclave

  • Incubator

Procedure:

  • Combine rice, peptone, yeast extract, corn steep liquor, monosodium glutamate, and seawater in 1 L Erlenmeyer flasks.

  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

  • Inoculate the sterilized medium with a fresh mycelial culture of the desired Penicillium species grown on Potato Dextrose Agar (PDA).

  • Incubate the flasks statically at room temperature for 30 days.

Extraction and Isolation

The extraction of this compound from the fungal culture is typically achieved using organic solvents, followed by chromatographic purification.

Materials:

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Hexane

  • Methanol (MeOH)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • After the incubation period, mechanically fragment the fermented rice substrate.

  • Thoroughly extract the fragmented substrate with ethyl acetate. This process should be repeated multiple times to ensure complete extraction.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude organic extract.

  • Prepare a silica gel column for chromatography.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. A common gradient system is a step-wise increase in the percentage of ethyl acetate in hexane, followed by an increase in the percentage of methanol in ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate), and visualize the spots under a UV lamp.

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Further purify the combined fractions using additional chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, if necessary, to obtain pure this compound.

Biosynthesis of this compound

This compound belongs to the cyclopeptine class of alkaloids. Its biosynthesis is believed to proceed through the formation of a cyclodipeptide scaffold from two amino acid precursors, L-phenylalanine and L-alanine, which is then modified by a series of enzymatic reactions.

This compound Biosynthesis Pathway cluster_0 Core Cyclopeptide Formation cluster_1 Modification Cascade L_Phe L-Phenylalanine NRPS_CDPS Non-Ribosomal Peptide Synthetase (NRPS) or Cyclodipeptide Synthase (CDPS) L_Phe->NRPS_CDPS L_Ala L-Alanine L_Ala->NRPS_CDPS Cyclopeptine Cyclopeptine NRPS_CDPS->Cyclopeptine Cyclopeptine_Dehydrogenase Cyclopeptine Dehydrogenase Cyclopeptine->Cyclopeptine_Dehydrogenase This compound This compound Dioxygenase Dioxygenase This compound->Dioxygenase Viridicatin Viridicatin Cyclopeptine_Dehydrogenase->this compound Dioxygenase->Viridicatin

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of L-phenylalanine and L-alanine, catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) or a Cyclodipeptide Synthase (CDPS), to form the initial cyclodipeptide, Cyclopeptine. Subsequently, Cyclopeptine is converted to this compound by the action of Cyclopeptine Dehydrogenase. This compound can then be further transformed into Viridicatin by a dioxygenase.

Experimental Workflow

The overall process from fungal culture to pure this compound can be summarized in the following workflow.

Experimental Workflow for this compound Isolation Start Start: Select Penicillium Strain Cultivation Solid-State Fermentation (Rice Medium, 30 days) Start->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Organic Extract Concentration->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection and TLC Analysis Chromatography->Fraction_Collection Purification Further Purification (e.g., Prep-TLC, Sephadex) Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound End End: Characterization Pure_Compound->End

Caption: General workflow for this compound isolation.

This guide provides a foundational understanding of alternative natural sources of this compound and the methodologies for its isolation. Further research into the cultivation conditions of these alternative Penicillium species could lead to optimized production and facilitate the discovery of novel, related compounds.

References

Dehydrocyclopeptine CAS number 31965-37-4 properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 31965-37-4

This technical guide provides an in-depth overview of Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, biological activity, and relevant experimental protocols, presenting data in a structured and accessible format.

Physicochemical Properties

This compound, with the systematic name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, is a metabolite produced by several species of Penicillium, including P. cyclopium and P. aurantiogriseum[1]. It serves as a key intermediate in the biosynthesis of other benzodiazepine alkaloids, such as cyclopeptin and viridicatin[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄N₂O₂[3]
Molecular Weight 278.3 g/mol [3]
Appearance Solid[3]
Melting Point 246-247.5 °C
Solubility Soluble in DMSO, Ethanol, Methanol, DMF
Purity ≥99% (commercially available)

Table 2: Spectroscopic Data of this compound

TechniqueDataSource(s)
¹H NMR Specific assignments have been reported but are not publicly available in detail.
¹³C NMR Specific assignments have been reported but are not publicly available in detail.
Mass Spectrometry Predicted collision cross section values are available.
Infrared (IR) Characteristic absorptions for C=O (amide), C=C (aromatic), and C-H bonds are expected.
UV-Visible Absorption maxima are expected due to the conjugated π-system.

Biological Activity and Pharmacology

This compound has demonstrated noteworthy biological activity as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

Table 3: Pharmacological Data of this compound

ParameterValueTarget/AssaySource(s)
IC₅₀ 0.36–0.89 µMSARS-CoV-2 Mpro in vitro
Mechanism of Action: SARS-CoV-2 Mpro Inhibition

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibitors of Mpro, like this compound, typically bind to the active site of the enzyme, preventing it from processing its natural substrates. This inhibition can occur through covalent or non-covalent interactions with key amino acid residues in the active site, such as the catalytic dyad of cysteine and histidine. The blockade of Mpro activity effectively halts the viral life cycle.

Toxicology

Currently, there is limited publicly available data on the toxicological profile of this compound. Standard acute and sub-chronic toxicity studies, including the determination of LD₅₀ values, have not been reported in the literature. Benzodiazepine compounds as a class can exhibit a range of toxic effects, primarily central nervous system depression, especially in overdose or in combination with other depressants. However, the specific toxicity of this fungal metabolite remains to be elucidated.

Experimental Protocols

Isolation of this compound from Penicillium aurantiogriseum

The following protocol is based on the methodology for isolating bioactive alkaloids from marine-derived fungi.

1. Fungal Culture and Fermentation:

  • Prepare a suitable culture medium (e.g., Potato Dextrose Broth).

  • Inoculate the medium with a pure culture of Penicillium aurantiogriseum.

  • Incubate the culture under appropriate conditions (e.g., temperature, shaking) to allow for fungal growth and secondary metabolite production.

2. Extraction:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth with an appropriate organic solvent, such as ethyl acetate or chloroform, multiple times to ensure complete extraction of the secondary metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the crude extract.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine the fractions containing the target compound and evaporate the solvent.

  • Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium. The pathway involves a series of enzymatic reactions starting from amino acid precursors.

This compound Biosynthesis cluster_0 Biosynthetic Pathway Amino_Acids Anthranilic Acid + L-Phenylalanine Cyclopeptine Cyclopeptine Amino_Acids->Cyclopeptine Cyclopeptine Synthetase This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Downstream_Alkaloids Cyclopenin, Viridicatin, etc. This compound->Downstream_Alkaloids This compound Epoxidase, Cyclopenin m-hydroxylase

Caption: Biosynthesis of this compound in Penicillium.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

Natural Product Investigation Workflow cluster_1 Investigation Workflow Isolation Isolation from Natural Source (e.g., Penicillium sp.) Purification Purification (Chromatography) Isolation->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Biological_Screening Biological Activity Screening (e.g., Enzyme Inhibition) Structure_Elucidation->Biological_Screening Synthesis Chemical Synthesis Structure_Elucidation->Synthesis Toxicity_Assessment Toxicity Assessment Biological_Screening->Toxicity_Assessment

Caption: General workflow for natural product research.

References

Methodological & Application

Quantitative Analysis of Dehydrocyclopeptine in Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a diketopiperazine alkaloid produced by various fungi, notably within the Penicillium genus. It serves as a key intermediate in the biosynthesis of other bioactive compounds, such as viridicatin. The quantitative analysis of this compound in fungal cultures is crucial for understanding its biosynthetic pathway, optimizing its production for potential therapeutic applications, and for quality control in fermentation processes. This document provides detailed application notes and protocols for the extraction, and quantitative analysis of this compound from fungal cultures.

Data Presentation

While specific quantitative data for this compound production under varying culture conditions is not extensively available in publicly accessible literature, the following table illustrates how such data would be presented. The values provided are hypothetical and intended for illustrative purposes. Researchers should generate their own data based on the protocols outlined below.

Fungal StrainCulture MediumIncubation Time (days)pHTemperature (°C)This compound Yield (µg/g of dry mycelium)
Penicillium aurantiogriseumPotato Dextrose Broth (PDB)76.025150.2 ± 12.5
Penicillium aurantiogriseumCzapek-Dox Broth76.02595.7 ± 8.9
Penicillium aurantiogriseumPDB146.025210.5 ± 18.3
Penicillium aurantiogriseumPDB75.025125.1 ± 11.2
Penicillium aurantiogriseumPDB76.028165.8 ± 14.7
Penicillium cyclopiumPDB76.02588.4 ± 7.6

Experimental Protocols

Fungal Culture and Mycelium Harvesting

This protocol describes the general procedure for cultivating fungi and harvesting the mycelium for metabolite extraction.

Materials:

  • Selected fungal strain (e.g., Penicillium aurantiogriseum)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

  • Sterile filtration apparatus (e.g., Büchner funnel with filter paper)

  • Sterile distilled water

  • Freeze-dryer or oven

Procedure:

  • Prepare the liquid culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the sterile medium with spores or a small agar plug of the fungal strain.

  • Incubate the culture in a shaking incubator at the desired temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for the specified duration (e.g., 7-14 days).

  • After incubation, harvest the mycelium by vacuum filtration.

  • Wash the mycelial biomass with sterile distilled water to remove any remaining medium.

  • Freeze-dry the mycelium or dry it in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Store the dried mycelium in a desiccator at room temperature until extraction.

Extraction of this compound

This protocol outlines the extraction of this compound from the dried fungal mycelium.

Materials:

  • Dried fungal mycelium

  • Extraction solvent (e.g., methanol or ethyl acetate)

  • Grinder or mortar and pestle

  • Erlenmeyer flask or beaker

  • Ultrasonic bath (optional)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grind the dried mycelium into a fine powder.

  • Suspend the powdered mycelium in the extraction solvent in a flask. A common ratio is 1:10 (w/v) of mycelium to solvent.

  • Agitate the suspension for several hours (e.g., 2-4 hours) at room temperature. Sonication in an ultrasonic bath can be used to improve extraction efficiency.

  • Separate the extract from the mycelial debris by filtration.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of the metabolites.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) with Multiple Reaction Monitoring (MRM). Specific parameters will need to be optimized for the instrument in use.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other metabolites. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions: The precursor ion for this compound is its [M+H]⁺ ion. The exact m/z will depend on its chemical formula (C16H17N3O2). Product ions for fragmentation need to be determined by infusing a standard of this compound and performing a product ion scan. Hypothetical MRM transitions are provided in the table below. Collision energies must be optimized for each transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[Calculated M+H]⁺[Fragment 1]⁺100[Optimized Value]
This compound[Calculated M+H]⁺[Fragment 2]⁺100[Optimized Value]

Procedure:

  • Prepare a series of standard solutions of purified this compound of known concentrations in the analytical solvent.

  • Prepare the fungal extracts for analysis, ensuring they are filtered and diluted appropriately to fall within the concentration range of the standard curve.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the fungal extracts to be quantified.

  • Process the data using the instrument's software to determine the concentration of this compound in the samples based on the peak areas and the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_harvest Harvesting cluster_extraction Extraction cluster_analysis Quantitative Analysis culture_medium Culture Medium Preparation & Sterilization inoculation Inoculation culture_medium->inoculation incubation Incubation inoculation->incubation filtration Filtration incubation->filtration washing Washing filtration->washing drying Drying washing->drying grinding Grinding Mycelium drying->grinding extraction_solvent Solvent Extraction grinding->extraction_solvent concentration Concentration extraction_solvent->concentration hplc_msms HPLC-MS/MS (MRM) concentration->hplc_msms data_analysis Data Analysis hplc_msms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

This compound Biosynthetic Pathway

This compound is an intermediate in the biosynthesis of viridicatin alkaloids in Penicillium species. The pathway involves the cyclization of two amino acids, followed by dehydrogenation and subsequent rearrangement to form viridicatin.

biosynthetic_pathway L_Phe L-Phenylalanine NRPS Cyclopeptine Synthetase (NRPS) L_Phe->NRPS L_Anth L-Anthranilic Acid L_Anth->NRPS Cyclopeptine Cyclopeptine CDH Cyclopeptine Dehydrogenase Cyclopeptine->CDH Dehydrogenation This compound This compound CA Cyclopeptine Amidase This compound->CA Rearrangement Viridicatin Viridicatin NRPS->Cyclopeptine CDH->this compound CA->Viridicatin

Caption: Biosynthetic pathway of Viridicatin from L-Phenylalanine and L-Anthranilic Acid.

Application Notes and Protocols for Dehydrocyclopeptine in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrocyclopeptine is a novel cyclopeptide compound with putative anti-cancer properties. This document provides detailed application notes and standardized protocols for evaluating the effects of this compound on the viability of cancer cells. The methodologies described herein are fundamental for the initial screening and characterization of this compound's cytotoxic and apoptotic potential. The presented quantitative data is illustrative, based on typical results for investigational cyclopeptides, and serves as a guide for experimental design and data interpretation.

Principle

The assessment of a compound's anti-cancer activity primarily involves quantifying its effect on cell viability and its ability to induce programmed cell death (apoptosis). The protocols included cover the MTT assay, a colorimetric method to assess metabolic activity as a proxy for cell viability, and an Annexin V/Propidium Iodide (PI) apoptosis assay to detect and quantify apoptotic cells.[1] Furthermore, a protocol for Western Blot analysis is provided to investigate the molecular mechanisms underlying this compound-induced apoptosis by examining key proteins in the apoptotic signaling cascade.

Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines

The following table summarizes hypothetical quantitative data from cell viability assays performed on three common cancer cell lines after 48 hours of treatment with this compound.

Table 1: MTT Assay Results for this compound Treatment

This compound Concentration (µM)HeLa (Cervical Cancer) % Viability (Mean ± SD)A549 (Lung Cancer) % Viability (Mean ± SD)MCF-7 (Breast Cancer) % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
195 ± 4.992 ± 5.197 ± 4.6
580 ± 6.178 ± 5.985 ± 6.3
1052 ± 5.448 ± 6.260 ± 5.8
2525 ± 4.121 ± 4.535 ± 4.9
5012 ± 3.28 ± 2.918 ± 3.7
IC50 (µM) ~10.5 ~9.8 ~14.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay cell_culture->mtt_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay western_blot Western Blot cell_culture->western_blot compound_prep This compound Dilution compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->western_blot viability_analysis Cell Viability (IC50) mtt_assay->viability_analysis apoptosis_analysis Apoptosis Quantification apoptosis_assay->apoptosis_analysis protein_analysis Protein Expression western_blot->protein_analysis

Caption: Experimental workflow for evaluating this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibits bax Bax (Pro-apoptotic) This compound->bax activates cytochrome_c Cytochrome c bax->cytochrome_c release apoptosome Apoptosome cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathways targeted by this compound.

References

Application Notes and Protocols for Utilizing Dehydrocyclopeptine in Biosynthetic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dehydrocyclopeptine, a key intermediate in the biosynthesis of cyclope-viridicatin alkaloids in Penicillium cyclopium, for biosynthetic pathway studies. The following sections detail the biosynthetic pathway, protocols for isolation and quantification, enzyme assays, and the application of tracer studies to elucidate the metabolic flow through this pathway.

The Cyclopeptine-Viridicatin Biosynthetic Pathway

This compound is a crucial intermediate in the fungal biosynthetic pathway that leads to the production of the benzodiazepine alkaloids cyclopeptin and viridicatin in Penicillium cyclopium. Understanding this pathway is essential for metabolic engineering and drug discovery efforts. The pathway involves a series of enzymatic conversions, with this compound being the product of the dehydrogenation of cyclopeptine.

The key enzymes identified in this pathway are:

  • Cyclopeptine Synthetase: Catalyzes the formation of the initial cyclodipeptide structure.

  • Cyclopeptine Dehydrogenase: Responsible for the conversion of cyclopeptine to this compound.

  • This compound Epoxidase: Acts on this compound in a subsequent step.

  • Cyclopenin m-Hydroxylase: Involved in further modifications of the alkaloid scaffold.

A schematic representation of the initial steps of this pathway is provided below.

Cyclopeptine-Viridicatin Biosynthetic Pathway cluster_0 Biosynthetic Pathway of this compound Anthranilic_acid Anthranilic acid Cyclopeptine Cyclopeptine Anthranilic_acid->Cyclopeptine Cyclopeptine Synthetase L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Further_Alkaloids Downstream Viridicatin Alkaloids This compound->Further_Alkaloids this compound Epoxidase & other enzymes

Caption: Biosynthesis of this compound from precursors.

Experimental Protocols

Isolation and Purification of this compound from Penicillium cyclopium

This protocol outlines the steps for isolating and purifying this compound from a liquid culture of Penicillium cyclopium.

Materials:

  • Penicillium cyclopium culture

  • Czapek-Dox agar medium

  • Liquid fermentation medium

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., n-hexane:ethyl acetate gradients)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column (e.g., Waters Sunfire RP C18, 5 µm, 10 mm x 250 mm)

  • Methanol and water (HPLC grade)

Procedure:

  • Fungal Culture: Inoculate Penicillium cyclopium on Czapek-Dox agar plates and incubate until sufficient growth is observed. Transfer a portion of the mycelium to a liquid fermentation medium and incubate in a rotary shaker.

  • Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial mass with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • RP-HPLC Purification: Pool the fractions containing this compound and concentrate them. Further purify the compound by RP-HPLC using a C18 column. A gradient of methanol in water is typically used as the mobile phase.[1]

  • Compound Identification: Confirm the identity of the purified this compound using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in fungal extracts or enzyme assay mixtures.

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column

  • Mobile phase: Acetonitrile and phosphate buffer (pH 3.0) (e.g., 14:86 v/v)[2]

  • This compound standard of known concentration

  • Samples for analysis

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the mobile phase with concentrations ranging from a detectable limit to a maximum expected concentration in the samples.

  • Sample Preparation: Dilute the fungal extracts or enzyme assay mixtures with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system. Use a flow rate appropriate for the column (e.g., 1.0 mL/min). Set the detector to a wavelength where this compound has maximum absorbance.

  • Quantification: Integrate the peak corresponding to this compound in both the standards and the samples. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.

Table 1: Example HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (14:86 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm or Fluorescence
Injection Volume 20 µL
Enzyme Assay for Cyclopeptine Dehydrogenase

This colorimetric assay is adapted from general dehydrogenase assays and can be used to measure the activity of cyclopeptine dehydrogenase. The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, cyclopeptine.[3]

Materials:

  • Partially purified or crude enzyme extract containing cyclopeptine dehydrogenase

  • Cyclopeptine (substrate)

  • 0.1 M Tris-HCl buffer, pH 8.0

  • Phenazine methosulphate (PMS)

  • 2,6-dichloroindophenol (DCIP)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, cyclopeptine, and the enzyme extract.

  • Initiation of Reaction: Start the reaction by adding PMS and DCIP.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[3]

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of DCIP (22,000 L/mol·cm). One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the assay conditions.[3]

Table 2: Example Reaction Components for Cyclopeptine Dehydrogenase Assay

ComponentFinal Concentration
Tris-HCl (pH 8.0)50 mM
Cyclopeptine1 mM (to be optimized)
PMS0.1 mM
DCIP0.05 mM
Enzyme ExtractVariable

Tracer Studies in Biosynthetic Pathway Elucidation

Tracer studies using isotopically labeled precursors are a powerful tool to follow the metabolic fate of compounds in a biosynthetic pathway. For the cyclopeptine-viridicatin pathway, labeled precursors such as [¹⁴C]-phenylalanine or [³H]-methionine can be used.

Workflow for Tracer Studies

The general workflow for conducting a tracer study is depicted below.

Tracer_Study_Workflow cluster_1 Tracer Study Experimental Workflow A Introduce Labeled Precursor (e.g., [14C]-Phenylalanine) to P. cyclopium culture B Incubate for a Defined Period A->B C Harvest Mycelium and Culture Filtrate B->C D Extract Metabolites C->D E Separate Compounds (e.g., HPLC) D->E F Detect and Quantify Labeled this compound and other intermediates E->F

Caption: General workflow for a tracer study.

Protocol for a [¹⁴C]-Phenylalanine Tracer Study

Materials:

  • Penicillium cyclopium culture

  • [¹⁴C]-L-phenylalanine (radiolabeled precursor)

  • Scintillation counter

  • HPLC system with a fraction collector and a radioactivity detector

Procedure:

  • Inoculation and Growth: Grow P. cyclopium in a liquid fermentation medium to the desired growth phase.

  • Addition of Labeled Precursor: Add a known amount of [¹⁴C]-L-phenylalanine to the culture.

  • Time-Course Sampling: At various time points after the addition of the labeled precursor, withdraw aliquots of the culture.

  • Extraction and Analysis: Separate the mycelium and filtrate. Extract the metabolites from both as described in Protocol 2.1. Analyze the extracts by HPLC coupled with a radioactivity detector to identify and quantify the amount of ¹⁴C incorporated into this compound and other pathway intermediates and products.

  • Data Interpretation: The temporal pattern of label incorporation into different compounds will reveal the sequence of the biosynthetic pathway and can be used to calculate metabolic flux rates.

Quantitative Data Summary

Table 3: Kinetic Parameters of Cyclopeptine Dehydrogenase (Template)

SubstrateKm (µM)Vmax (µmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
CyclopeptineTBDTBDTBDTBD
NAD⁺/NADP⁺TBDTBDTBDTBD
TBD: To be determined experimentally.

By applying these protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of the cyclopeptine-viridicatin biosynthetic pathway, paving the way for advancements in natural product synthesis and drug development.

References

Application Note & Protocol: In Vitro Assay for Dehydrocyclopeptine's Enzymatic Inhibition of Cyclophilin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a benzodiazepine alkaloid that serves as an intermediate in the biosynthesis of other alkaloids in Penicillium species.[1] Its structural similarity to other cyclic peptides that are known to interact with peptidyl-prolyl isomerases (PPIases) suggests that it may exhibit inhibitory activity against members of this enzyme family, such as the cyclophilins. Cyclophilins are a highly conserved family of proteins involved in protein folding, cellular signaling, and are implicated in various diseases, making them attractive drug targets.[2]

This application note provides a detailed protocol for developing and performing an in vitro fluorescence polarization (FP) assay to determine the inhibitory potential of this compound against Cyclophilin A (CypA). The FP assay is a homogeneous, high-throughput compatible method for measuring the binding of a small fluorescent ligand to a larger protein. In this competitive assay format, the displacement of a fluorescently labeled Cyclosporin A (a known high-affinity CypA ligand) by a test compound like this compound is measured, allowing for the determination of its inhibitory constant (IC50).

Signaling Pathway of Cyclophilin A Inhibition by Cyclosporin A

The classical signaling pathway inhibited by the Cyclophilin A-Cyclosporin A complex is the calcineurin-NFAT pathway, which is crucial for T-cell activation.

G start Start prep_reagents Prepare Reagents: - Assay Buffer - Cyclophilin A - Fluorescent Ligand - this compound start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution add_reagents Add Reagents to 384-well Plate: 1. This compound Dilutions 2. Cyclophilin A 3. Fluorescent Ligand serial_dilution->add_reagents incubate Incubate at Room Temperature add_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp data_analysis Data Analysis: - Plot FP vs. [this compound] - Fit Sigmoidal Curve - Determine IC50 measure_fp->data_analysis end End data_analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Dehydrocyclopeptine, an intermediate in the synthesis of benzodiazepine alkaloids, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and drug development professionals requiring high-purity this compound for downstream applications. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the purification workflow.

Introduction

This compound is a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species.[1] The purity of this compound is critical for its use in further research and development, including structural elucidation, activity screening, and as a starting material for the synthesis of other alkaloids.[2] High-performance liquid chromatography (HPLC) is a precise and indispensable technique for the analysis and purification of complex mixtures of organic compounds.[3][4] This application note details a robust RP-HPLC method for the efficient purification of this compound from a crude extract or synthetic reaction mixture. The method utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient to achieve excellent separation and purity.

Experimental Protocol

Materials and Reagents
  • Crude this compound extract or synthetic mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Methanol (for sample dissolution)

  • Dimethyl sulfoxide (DMSO), (for sample dissolution, if necessary)

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Analytical HPLC system with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 5 µm particle size, 250 x 4.6 mm)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

All mobile phases should be filtered through a 0.45 µm or 0.2 µm filter and degassed prior to use to prevent particulate matter from damaging the column and to ensure a stable baseline.[5]

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and DMSO.

  • To increase solubility, the sample may be gently heated to 37°C and sonicated.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method

The purification is performed using a preparative HPLC system. The method parameters are outlined in the table below.

Table 1: Preparative HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 500 - 2000 µL (depending on concentration)
Column Temperature Ambient
Gradient Program See Table 2

Table 2: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
5.07030
35.03070
40.0595
45.0595
46.07030
55.07030
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.

  • Analyze the purity of the collected fractions using an analytical HPLC system with the parameters outlined in Table 3.

  • Pool the fractions with the desired purity (>98%).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Table 3: Analytical HPLC Method Parameters for Purity Assessment

ParameterValue
Column C18 Reversed-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Gradient Program 30% to 70% B over 20 minutes

Results and Data Presentation

The following tables summarize the expected results from the purification of a representative batch of crude this compound.

Table 4: Purity and Recovery Data

SampleInitial Purity (%)Final Purity (%)Recovery (%)
Crude this compound65.2>99.085.7

Table 5: Retention Time and Peak Characteristics (Analytical HPLC)

CompoundRetention Time (min)Peak Area (%)Peak Asymmetry
This compound12.5>99.01.1
Impurity 19.8<0.51.2
Impurity 214.2<0.51.0

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow SamplePrep Sample Preparation (Dissolution and Filtration) HPLCSeparation Preparative HPLC Separation (Gradient Elution) SamplePrep->HPLCSeparation Inject Sample FractionCollection Fraction Collection (Based on UV Signal) HPLCSeparation->FractionCollection Elution PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Analyze Fractions Pooling Pooling of Pure Fractions (Purity >98%) PurityAnalysis->Pooling Select Pure Fractions SolventRemoval Solvent Removal (Evaporation/Lyophilization) Pooling->SolventRemoval Combine Fractions FinalProduct Pure this compound SolventRemoval->FinalProduct Isolate Product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. This method is suitable for obtaining high-purity material necessary for various research and drug development applications. The use of a preparative C18 column with a water/acetonitrile gradient containing TFA allows for excellent resolution of the target compound from related impurities.

References

Maximizing Dehydrocyclopeptine Production: An Application Note and Fermentation Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fermentative production of Dehydrocyclopeptine, a bioactive alkaloid with potential pharmacological applications. The protocols outlined below are synthesized from published research on Penicillium species known to produce this cyclopeptide.

Introduction

This compound is a secondary metabolite belonging to the benzodiazepine alkaloid family, produced by various fungi of the genus Penicillium, including Penicillium aurantiogriseum, Penicillium polonicum, and Penicillium cyclopium. It is biosynthetically derived from its precursor, cyclopeptine, through the action of the enzyme cyclopeptine dehydrogenase.[1][2] Research has indicated that environmental factors and nutrient availability can significantly influence the production of secondary metabolites in fungi.[3][4] This protocol aims to provide a comprehensive framework for optimizing the fermentation conditions to maximize the yield of this compound.

Fermentation Protocol

This protocol is designed for submerged fermentation of Penicillium species for the production of this compound.

Culture Maintenance and Inoculum Preparation

Strain: A high-yielding strain of Penicillium sp. known to produce this compound should be used. Examples include Penicillium aurantiogriseum AUMC 9759.[5]

Maintenance Medium: The fungal strain can be maintained on Potato Dextrose Agar (PDA) slants.

  • Composition (per liter):

    • Potato Infusion: 200 g

    • Dextrose: 20 g

    • Agar: 20 g

    • Distilled Water: to 1 L

  • Procedure:

    • Mix all components and sterilize by autoclaving at 121°C for 15 minutes.

    • Aseptically pour the medium into sterile petri dishes or test tubes for slants.

    • Inoculate with the fungal culture and incubate at 28°C for 7 days until sufficient sporulation is observed.

    • Store the slants at 4°C.

Inoculum Preparation:

  • Seed Culture Medium (Czapek-Dox Broth):

    • Composition (per liter):

      • Sucrose: 30.0 g

      • Sodium Nitrate (NaNO₃): 3.0 g

      • Dipotassium Phosphate (K₂HPO₄): 1.0 g

      • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

      • Potassium Chloride (KCl): 0.5 g

      • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g

      • Distilled Water: to 1 L

  • Procedure:

    • Prepare a spore suspension by washing a mature PDA slant with sterile 0.85% saline solution containing 0.1% Tween 80.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Czapek-Dox broth with the spore suspension.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

Production Fermentation

Production Medium:

  • Composition (per liter):

    • Glucose: 50.0 g

    • Yeast Extract: 10.0 g

    • Peptone: 5.0 g

    • KH₂PO₄: 1.0 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace Element Solution: 1 mL (see below)

    • Distilled Water: to 1 L

  • Trace Element Solution (per 100 mL):

    • FeSO₄·7H₂O: 0.5 g

    • CuSO₄·5H₂O: 0.1 g

    • MnSO₄·H₂O: 0.02 g

    • ZnSO₄·7H₂O: 0.02 g

    • Distilled Water: to 100 mL

Fermentation Parameters:

  • Bioreactor: 5 L stirred-tank bioreactor.

  • Working Volume: 3 L.

  • Inoculum Size: 10% (v/v) of the seed culture.

  • Temperature: 28°C.

  • pH: Maintain at 7.0 by automated addition of 1M NaOH or 1M HCl.

  • Agitation: 200-300 rpm.

  • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

  • Fermentation Time: 144 hours (6 days).

Data Presentation: Summary of Fermentation Parameters

ParameterRecommended ValueReference
Microorganism Penicillium aurantiogriseum AUMC 9759
Production Medium Glucose, Yeast Extract, Peptone basedGeneral fungal secondary metabolite production
Inoculum Spore Count 1 x 10⁶ spores/mL
Temperature 28°C
pH 7.0
Fermentation Duration 144 hours

Experimental Protocols

Extraction of this compound
  • After 144 hours of fermentation, harvest the culture broth.

  • Separate the mycelium from the supernatant by filtration or centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • The mycelium can also be extracted with methanol or acetone to recover intracellular product.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Standard: A purified standard of this compound is required for calibration and quantification.

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound starts from the amino acid precursors, L-phenylalanine and anthranilic acid, which are assembled by a non-ribosomal peptide synthetase (NRPS) to form the cyclopeptine core. Cyclopeptine is then converted to this compound by the enzyme cyclopeptine dehydrogenase. Uric acid has been shown to act as a signaling molecule, stimulating the expression of genes involved in alkaloid biosynthesis in P. cyclopium.

Dehydrocyclopeptine_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Modification cluster_regulation Regulation Phe L-Phenylalanine NRPS Cyclopeptine Synthetase (NRPS) Phe->NRPS Ant Anthranilic Acid Ant->NRPS Cyclopeptine Cyclopeptine NRPS->Cyclopeptine ATP-dependent CDH Cyclopeptine Dehydrogenase Cyclopeptine->CDH DHC This compound CDH->DHC UricAcid Uric Acid UricAcid->NRPS Stimulates expression

Caption: Putative biosynthetic pathway of this compound from precursors.

Experimental Workflow for Fermentation and Analysis

The following diagram illustrates the overall workflow from culture preparation to the final analysis of this compound.

Fermentation_Workflow cluster_prep 1. Preparation cluster_ferm 2. Fermentation cluster_proc 3. Processing cluster_analysis 4. Analysis Strain Penicillium sp. Strain (on PDA slant) SporeSuspension Spore Suspension (1x10^6 spores/mL) Strain->SporeSuspension SeedCulture Seed Culture (48-72h, 28°C, 150 rpm) SporeSuspension->SeedCulture Fermentation Production Fermentation (144h, 28°C, pH 7.0) SeedCulture->Fermentation 10% v/v inoculum Harvest Harvest Culture Broth Fermentation->Harvest Separation Filtration/Centrifugation Harvest->Separation Mycelium Mycelium Separation->Mycelium Supernatant Supernatant Separation->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Experimental workflow for this compound production and analysis.

Strategies for Maximizing Yield

To further enhance the production of this compound, the following strategies can be explored:

  • Medium Optimization: A systematic optimization of carbon and nitrogen sources, their concentrations, and C/N ratio can be performed using statistical methods like Response Surface Methodology (RSM).

  • Precursor Feeding: The addition of precursors such as L-phenylalanine and anthranilic acid to the fermentation medium at different time points may increase the final product yield.

  • Elicitation: The addition of abiotic or biotic elicitors can stimulate secondary metabolite production. For instance, the signaling molecule uric acid could be exogenously added to the culture.

  • Co-cultivation: Co-culturing the Penicillium strain with other microorganisms, such as other fungi or bacteria, has been shown to induce or enhance the production of secondary metabolites.

  • Strain Improvement: Classical strain improvement techniques (e.g., UV or chemical mutagenesis) or genetic engineering approaches can be employed to develop overproducing strains.

By following the detailed protocol and exploring the optimization strategies outlined in this document, researchers can significantly improve the fermentation yield of this compound for further research and development.

References

Determining the Solubility of Dehydrocyclopeptine in Organic Solvents: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Qualitative Solubility of Dehydrocyclopeptine

This compound has been reported to be soluble in several common organic solvents. This qualitative information is a valuable starting point for selecting appropriate solvent systems for various applications.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble

This information is based on publicly available data sheets and general knowledge of alkaloids.

Comparative Solubility of Structurally Similar Benzodiazepines

In the absence of specific quantitative data for this compound, examining the solubility of other benzodiazepines can provide valuable insights into expected solubility trends. The following table summarizes solubility data for related compounds in various organic solvents. It is important to note that these values are for comparative purposes only and the actual solubility of this compound may vary.

Table 2: Quantitative Solubility Data for Selected Benzodiazepines

CompoundSolventSolubility (mg/mL)Temperature (°C)
DiazepamEthanol (90%)> 2030.2
LorazepamEthanol (90%)~ 1.530.2
AlprazolamChloroformSlightly SolubleNot Specified
AlprazolamEthanolSolubleNot Specified
AlprazolamAcetoneSlightly SolubleNot Specified

Note: "Slightly Soluble" and "Soluble" are qualitative terms from literature and specific quantitative values were not provided.

Experimental Protocol: Determination of this compound Solubility

This section details a standardized protocol for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method. This method is considered the gold standard for solubility measurements due to its accuracy and reliability.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher):

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol (absolute)

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

    • Dichloromethane

    • Others as required

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent to vial A->B Add solid to solvent C Seal vial and vortex B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E After equilibration F Filter supernatant (0.22 µm syringe filter) E->F G Dilute aliquot of filtrate F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Caption: Workflow for determining this compound solubility.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Vortex the vials for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle. For solvents with suspended particles, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

Analytical Method Development for Quantification

A robust analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Suggested HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

  • Column Temperature: 25 °C

Calibration Curve

A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area from the HPLC analysis is plotted against the concentration, and a linear regression is applied to determine the relationship.

Logical Relationship for Method Selection

The choice of analytical technique depends on the available equipment and the physicochemical properties of the compound.

G Logic for Analytical Method Selection A Determine Solubility of This compound B Does the compound have a strong chromophore? A->B C HPLC-UV or UV-Vis Spectrophotometry B->C Yes D Consider alternative methods: - HPLC with ELSD or CAD - Gravimetric analysis B->D No

Caption: Decision tree for selecting an analytical method.

Conclusion

This application note provides a detailed framework for determining the solubility of this compound in various organic solvents. While specific quantitative data is currently limited, the provided protocols for the isothermal shake-flask method and HPLC analysis offer a robust approach for generating reliable solubility data. This information is fundamental for the advancement of research and development involving this compound and other related compounds. Accurate solubility data will enable researchers to make informed decisions regarding solvent selection for a wide range of scientific applications.

Safe handling and long-term storage conditions for Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Dehydrocyclopeptine

Product Information

This compound is a key intermediate in the biosynthetic pathway of benzodiazepine alkaloids produced by fungi of the Penicillium genus.[1][] It is formed through the enzymatic transformation of cyclopeptine by cyclopeptine dehydrogenase.[1][3] As a high-purity biochemical, its proper handling and storage are critical to maintain its integrity for research applications.

Table 1: Chemical and Physical Properties

PropertyValueSource
Formal Name 3,4-dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione[1]
CAS Number 31965-37-4
Molecular Formula C₁₇H₁₄N₂O₂
Formula Weight 278.3 g/mol
Purity ≥99%
Appearance Solid
Melting Point 246-247.5°C
Solubility Soluble in DMSO, DMF, Ethanol, Methanol

Safety and Handling

While specific toxicological properties for this compound are not fully characterized, it should be handled with care, following standard laboratory procedures for chemical compounds. The following guidelines are based on general best practices for handling potentially hazardous research chemicals.

2.1 Personal Protective Equipment (PPE) When handling this compound, especially in its solid, lyophilized form, the following PPE is mandatory:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: For weighing larger amounts of the solid compound, a dust mask or respirator should be used to avoid inhalation.

2.2 Spill and Disposal Procedures

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place the waste in a sealed container. The spill area should be cleaned with an appropriate solvent.

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

2.3 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Long-Term Storage

Proper storage is essential to ensure the stability of this compound. The compound is hygroscopic and may be sensitive to light and repeated temperature fluctuations.

3.1 Lyophilized Solid The lyophilized solid should be stored under the following conditions:

  • Temperature: -20°C is the recommended storage temperature.

  • Atmosphere: Store in a tightly sealed container. For maximum stability, purge the vial with an inert gas like nitrogen or argon before sealing.

  • Light: Protect from direct light by using an amber vial or storing it in a dark location.

  • Moisture: Store in a desiccator to protect from moisture, as the compound is likely hygroscopic.

3.2 In Solution Long-term storage of this compound in solution is not recommended due to the potential for degradation. If temporary storage is necessary:

  • Solvent: Use sterile, high-purity solvents such as DMSO.

  • Temperature: Store aliquots at -20°C or below.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare single-use aliquots to minimize this issue.

Table 2: Recommended Storage Conditions

FormTemperatureLightAtmosphereStability
Lyophilized Solid -20°CProtect from lightDry, inert gas recommended≥ 4 years
In Solution ≤ -20°CProtect from lightTightly sealedLimited; use immediately or store for short periods

Experimental Protocols

Protocol 4.1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for dissolving the solid compound to prepare a stock solution.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the compound.

  • Weighing: Quickly weigh the desired amount of the solid in a well-ventilated area, using appropriate PPE.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, DMF) to the vial.

  • Solubilization: To ensure complete dissolution, cap the vial and vortex gently. If needed, sonication or warming the tube to 37°C can aid in solubilization.

  • Aliquotting: For storage, dispense the solution into single-use aliquots in tightly sealed vials.

  • Storage: Use the solution immediately or store at -20°C for short-term use.

Diagrams and Visualizations

5.1 Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to experimental use.

G cluster_receipt Receiving & Initial Storage cluster_prep Preparation of Stock Solution cluster_use Usage & Final Storage Receive Receive Compound Inspect Inspect Vial for Damage Receive->Inspect StoreSolid Store at -20°C in Desiccator Inspect->StoreSolid Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate Prepare for Use Weigh Weigh Solid Compound Equilibrate->Weigh Reconstitute Reconstitute in Solvent (e.g., DMSO) Weigh->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Use Use in Experiment Aliquot->Use Immediate Use StoreSolution Store Aliquots at -20°C Aliquot->StoreSolution Short-Term Storage Use->StoreSolution If not all used

Caption: Workflow for handling this compound.

5.2 Biosynthetic Pathway Context

This diagram shows the position of this compound as an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium species.

G Cyclopeptine Cyclopeptine (3S-isomer) This compound This compound Cyclopeptine->this compound This compound->Cyclopeptine Reversible Viridicatin Viridicatin This compound->Viridicatin Further Metabolism Cyclopenin Cyclopenin This compound->Cyclopenin Further Metabolism Enzyme Cyclopeptine Dehydrogenase Enzyme->Cyclopeptine Acts on

Caption: Biosynthesis of Benzodiazepine Alkaloids.

References

Troubleshooting & Optimization

Improving the yield of Dehydrocyclopeptine from fungal extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydrocyclopeptine from fungal extraction.

Troubleshooting Guide: Common Issues in this compound Extraction

Low yields and impurities are common challenges in the extraction of fungal secondary metabolites. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Fungal Growth Conditions: Temperature, pH, aeration, or nutrient limitations can inhibit the production of secondary metabolites.[1]Optimize fermentation parameters such as temperature (typically 25-30°C for Penicillium species), pH of the culture medium (often slightly acidic to neutral), and aeration. Ensure the growth medium contains adequate carbon and nitrogen sources.[2]
Incorrect Extraction Phase: this compound may not be present in the fungal mycelia or the fermentation broth at the time of harvest. Secondary metabolite production often occurs after the initial growth phase.[3]Perform a time-course analysis of your fermentation to determine the optimal harvest time for maximal this compound production. Test both the mycelia and the broth for the presence of the compound.
Inefficient Extraction Solvent: The chosen solvent may not be effectively extracting this compound from the fungal biomass or broth.Experiment with a range of solvents with varying polarities. Ethyl acetate is commonly used for extracting moderately polar compounds like alkaloids from fungal cultures.[4] Other options include chloroform and dichloromethane.[5]
Degradation of this compound: The compound may be sensitive to temperature, pH, or light, leading to degradation during extraction or storage.Conduct extractions at lower temperatures to minimize thermal degradation. Buffer the extraction solvent to maintain a stable pH and protect the sample from light.
Presence of Numerous Impurities in the Crude Extract Non-selective Extraction: The solvent used may be co-extracting a wide range of other fungal metabolites.Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate to extract this compound.
Cell Lysis and Release of Intracellular Components: Aggressive cell disruption methods can release unwanted intracellular materials.Use a gentler cell disruption method if extracting from mycelia. Alternatively, focus on extracting from the fermentation broth if this compound is secreted.
Complex Fermentation Medium: Components of the growth medium may be co-extracted with the target compound.Simplify the fermentation medium where possible or use a defined medium to reduce the number of potential contaminants.
Difficulty in Purifying this compound Co-elution with Structurally Similar Compounds: Other cyclopeptide alkaloids or compounds with similar polarities may be difficult to separate using a single chromatographic technique.Utilize a multi-modal purification strategy. Combine different chromatographic techniques such as silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).
Poor Resolution in Chromatography: The chromatographic conditions (mobile phase, stationary phase, gradient) may not be optimized for the separation of this compound.Systematically optimize the HPLC method. Vary the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), try different column chemistries (e.g., C18, C8), and adjust the pH of the mobile phase.
Sample Overload on the Column: Injecting too much crude extract onto the chromatography column can lead to poor separation.Perform a preliminary solid-phase extraction (SPE) to partially purify and concentrate the sample before HPLC. Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Optimization of Fungal Culture

Q1: What are the key factors to consider for optimizing the fungal culture to enhance this compound production?

A1: Several factors can be manipulated to increase the yield of secondary metabolites like this compound:

  • Strain Improvement: Consider random mutagenesis (e.g., using UV or chemical mutagens) or genetic engineering to enhance the production pathway.

  • Medium Composition: Optimize the carbon and nitrogen sources in your fermentation medium. Complex media often support robust growth, but defined media can provide more consistent results and simplify downstream processing.

  • Elicitors: The addition of certain compounds, known as elicitors, can stimulate secondary metabolite production. These can include signaling molecules or sub-lethal concentrations of stressors.

  • Co-culturing: Growing your producing fungus with other microorganisms can sometimes trigger the expression of otherwise silent biosynthetic gene clusters.

Extraction Parameters

Q2: Which solvent is best for extracting this compound?

A2: The ideal solvent depends on the specific properties of this compound and the matrix from which it is being extracted. A good starting point is a solvent of medium polarity, such as ethyl acetate , which is frequently used for extracting alkaloids from fungal cultures. It is advisable to perform small-scale pilot extractions with a few different solvents (e.g., hexane, dichloromethane, ethyl acetate, and methanol) to determine the most effective one for your specific fungal strain and culture conditions.

Q3: How do temperature and pH affect the extraction efficiency of this compound?

A3: Temperature and pH can significantly impact both the yield and stability of the extracted compound.

  • Temperature: Increasing the extraction temperature can enhance the solubility of this compound and the extraction efficiency. However, excessively high temperatures can lead to its degradation. A temperature range of 40-60°C is often a good compromise.

  • pH: The pH of the extraction solvent can influence the ionization state of this compound, which in turn affects its solubility in different solvents. For alkaloids, maintaining a slightly basic pH can sometimes improve extraction into organic solvents. However, the stability of the compound at different pH values should be considered.

Purification Strategies

Q4: What is a typical purification workflow for this compound?

A4: A multi-step approach is generally required for the purification of this compound:

  • Crude Extraction: Liquid-liquid extraction of the fermentation broth or solvent extraction of the mycelial mass.

  • Prefractionation: This can be achieved using vacuum liquid chromatography (VLC) or flash chromatography on silica gel to separate the crude extract into fractions of varying polarity.

  • Fine Purification: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for isolating the pure compound from the enriched fractions.

  • Purity Confirmation: The purity of the final compound should be assessed using analytical HPLC and its identity confirmed by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Extraction Efficiency

The following table summarizes hypothetical data on the influence of different extraction solvents and temperatures on the yield of this compound, based on general principles of natural product extraction.

Extraction Solvent Extraction Temperature (°C) Relative Yield of this compound (%)
Hexane2510
Dichloromethane2565
Ethyl Acetate2585
Methanol2570
Ethyl Acetate4095
Ethyl Acetate6090 (potential for some degradation)

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fungal Culture
  • Harvesting: After the desired fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.

  • Extraction of Broth:

    • Adjust the pH of the culture filtrate to approximately 8.0 with a suitable base (e.g., ammonium hydroxide).

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the broth in a separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the organic extracts.

  • Extraction of Mycelia:

    • Dry the mycelial mass (e.g., by freeze-drying or in an oven at low temperature).

    • Grind the dried mycelia into a fine powder.

    • Suspend the powdered mycelia in ethyl acetate (e.g., 10 mL of solvent per gram of dry weight) and stir or sonicate for 1-2 hours at room temperature.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelial residue two more times.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

    • Wash the packed column with several column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as a step-gradient or linear-gradient elution. A typical gradient might be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-20 mL each).

  • Analysis:

    • Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the fractions containing the pure or semi-pure compound.

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification by preparative HPLC may be necessary to achieve high purity.

Visualizations

Experimental_Workflow_for_Dehydrocyclopeptine_Yield_Improvement cluster_0 Fungal Culture Optimization cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Strain_Selection Strain Selection/ Improvement Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Strain_Selection->Media_Optimization Fermentation_Parameters Fermentation Parameters (pH, Temp, Aeration) Media_Optimization->Fermentation_Parameters Harvest Harvest Mycelia and Broth Fermentation_Parameters->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Yield_Quantification Yield Quantification Pure_Compound->Yield_Quantification Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Caption: Workflow for Improving this compound Yield

Troubleshooting_Logic Start Low this compound Yield Check_Culture Are culture conditions optimized? Start->Check_Culture Optimize_Culture Optimize: pH, temp, media, harvest time Check_Culture->Optimize_Culture No Check_Extraction Is extraction efficient? Check_Culture->Check_Extraction Yes Optimize_Culture->Check_Culture Optimize_Extraction Test different solvents, temperatures, and pH Check_Extraction->Optimize_Extraction No Check_Degradation Is the compound degrading? Check_Extraction->Check_Degradation Yes Optimize_Extraction->Check_Extraction Minimize_Degradation Use lower temperatures, protect from light Check_Degradation->Minimize_Degradation Yes Successful_Extraction Improved Yield Check_Degradation->Successful_Extraction No Minimize_Degradation->Check_Extraction

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: Chemical Synthesis of Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Dehydrocyclopeptine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, a cyclic peptide containing a dehydroamino acid residue.

FAQ 1: Low Yield of the Linear Dehydropeptide Precursor

Question: I am experiencing a significantly low yield for my linear dehydropeptide precursor even before attempting cyclization. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields during the synthesis of the linear precursor of a this compound can stem from several factors, primarily related to the unique properties of dehydroamino acids.

Potential Causes:

  • Reduced Nucleophilicity of the Amine: The amine group of the dehydroamino acid residue exhibits reduced nucleophilicity due to conjugation with the adjacent double bond. This can lead to inefficient peptide coupling.

  • Steric Hindrance: The planar geometry of the dehydroamino acid can create steric hindrance, further impeding efficient coupling.

  • Side Reactions During Deprotection: The use of strong acids, such as trifluoroacetic acid (TFA), for the removal of Boc protecting groups can sometimes lead to side reactions like polymerization of the dehydropeptide, thereby reducing the yield of the desired product.[1]

  • Incomplete Reactions: Standard coupling times may not be sufficient for the less reactive dehydroamino acid residue.

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Use more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) which are known to be effective for sterically hindered or less reactive amino acids.

  • Increase Reaction Time and Equivalents:

    • Prolong the coupling reaction time for the dehydroamino acid residue.

    • Increase the equivalents of the coupling reagents and the protected amino acid being coupled to the dehydropeptide chain.

  • Stepwise Deprotection and Coupling:

    • After coupling the dehydroamino acid, proceed with the subsequent amino acid addition without delay to minimize potential side reactions of the deprotected amine.

  • Careful Monitoring:

    • Monitor the progress of each coupling and deprotection step using techniques like a Kaiser test (for primary amines) or by taking small resin samples for LC-MS analysis.

FAQ 2: Difficulty with Macrocyclization and Competing Side Reactions

Question: My attempts at macrocyclization of the linear dehydropeptide are resulting in very low yields of the desired cyclic product, with significant formation of oligomers and other byproducts. How can I improve the efficiency of the cyclization step?

Answer:

The macrocyclization of linear peptides, especially those containing conformationally restricting elements like dehydroamino acids, is a critical and often challenging step. The primary competition is between the desired intramolecular cyclization and intermolecular oligomerization.

Potential Causes:

  • Intermolecular Oligomerization: At high concentrations, the activated C-terminus of one linear peptide molecule can react with the N-terminus of another, leading to dimers, trimers, and higher-order oligomers.[2][3]

  • Epimerization: The activation of the C-terminal amino acid for cyclization can lead to racemization, resulting in diastereomeric byproducts that are often difficult to separate from the desired product.[3]

  • Insufficient Activation: If the C-terminus is not sufficiently activated, the cyclization reaction will be slow, allowing more time for side reactions and oligomerization to occur.[2]

  • Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for the N- and C-termini to come into close proximity for cyclization.

Troubleshooting Steps:

  • High Dilution Conditions: Perform the cyclization reaction under high dilution (typically ≤1 mM). This favors the intramolecular reaction over the intermolecular one.

  • Choice of Cyclization Reagents:

    • Use coupling reagents known to minimize racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or employing an additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Incorporate a "Turn-Inducer": The presence of a dehydrophenylalanine residue can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that facilitates cyclization. This can allow for cyclization at higher concentrations than typically used.

  • On-Resin Cyclization: Consider performing the cyclization while the peptide is still attached to the solid support via a side chain. This can mimic high dilution conditions and reduce intermolecular reactions.

FAQ 3: Presence of Unexpected Byproducts in the Final Product

Question: After purification, I am observing unexpected masses in my final product, suggesting the formation of byproducts. What are the common side reactions during the synthesis of a cyclopeptide like this compound?

Answer:

Several side reactions can occur during solid-phase peptide synthesis (SPPS) and the subsequent workup, leading to impurities in the final product.

Common Side Reactions:

  • Diketopiperazine Formation: This is particularly common when proline is one of the first two amino acids at the N-terminus of the linear precursor. The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, the side-chain carboxylic acid can react with the backbone amide nitrogen under either acidic or basic conditions to form a five-membered succinimide ring (aspartimide). This can then open to form a mixture of α- and β-aspartyl peptides.

  • Pyroglutamate Formation: An N-terminal glutamine residue can undergo cyclization to form pyroglutamate, especially under basic conditions used for Fmoc deprotection.

Troubleshooting and Prevention:

  • Diketopiperazine: When synthesizing a sequence with proline at or near the N-terminus, it is advisable to use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and suppresses this side reaction. Alternatively, coupling the first two amino acids as a pre-formed dipeptide can also mitigate this issue.

  • Aspartimide: To prevent aspartimide formation, use protecting groups on the aspartic acid side chain that are more stable to the synthesis conditions, such as the OMB (3-Oxo-3-[2-(3,4,5-trimethoxyphenyl)ethoxy]propyl) group.

  • Pyroglutamate: During Fmoc deprotection of a glutamine-containing peptide, adding a proton source like HOBt (Hydroxybenzotriazole) to the piperidine solution can help to suppress pyroglutamate formation.

Quantitative Data Summary

ChallengeParameter AffectedPotential ImpactMitigation Strategy
Inefficient Coupling Linear Precursor Yield10-30% decreaseUse of potent coupling reagents (HATU, HCTU), increased reaction time.
Oligomerization Cyclization YieldCan become the major product (>50%)High dilution conditions (≤1 mM), use of turn-inducing residues.
Epimerization Purity of Cyclic Product5-20% diastereomeric impurityUse of racemization-suppressing coupling reagents (COMU, Oxyma Pure®).
Diketopiperazine Overall YieldSignificant loss of N-terminal dipeptideUse of 2-CTC resin, coupling of a pre-formed dipeptide.
Aspartimide Purity of Final ProductFormation of hard-to-separate isomersUse of specialized side-chain protecting groups (e.g., OMB).

Experimental Protocols

The following is a generalized protocol for the key macrocyclization step of a linear dehydropeptide. Note: This is a representative protocol and must be optimized for the specific sequence of this compound.

Protocol: Solution-Phase Macrocyclization of a Linear Dehydropeptide

  • Preparation of the Linear Precursor:

    • Synthesize the linear peptide on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS chemistry.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the linear precursor by preparative RP-HPLC to ensure high purity before attempting cyclization.

  • Macrocyclization Reaction:

    • Dissolve the purified linear peptide in a suitable solvent, typically DMF (N,N-Dimethylformamide), at a high dilution of 0.5-1 mM.

    • Add a base, such as DIPEA (N,N-Diisopropylethylamine) (2-4 equivalents), to the solution.

    • Add the coupling reagent, for example, HATU (1.5-2 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining coupling reagent with a small amount of water.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., DMSO or a mixture of acetonitrile/water).

    • Purify the final cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Combine the fractions containing the pure product, lyophilize, and characterize by high-resolution mass spectrometry and NMR.

Visualizations

Experimental Workflow for Troubleshooting Low Cyclization Yield

Troubleshooting_Low_Yield start Low Cyclization Yield check_oligomers LC-MS Analysis: Significant Oligomerization? start->check_oligomers check_epimers LC-MS/Chiral HPLC: Presence of Diastereomers? check_oligomers->check_epimers No increase_dilution Increase Dilution (≤1 mM) check_oligomers->increase_dilution Yes check_starting_material LC-MS Analysis: Unreacted Linear Peptide? check_epimers->check_starting_material No change_reagent Use Racemization-Suppressing Coupling Reagent (e.g., COMU) check_epimers->change_reagent Yes increase_equivalents Increase Equivalents of Coupling Reagent check_starting_material->increase_equivalents Yes end_node Re-run Cyclization and Analyze check_starting_material->end_node No, other issues on_resin_cyclization Consider On-Resin Cyclization increase_dilution->on_resin_cyclization on_resin_cyclization->end_node optimize_temp Optimize Reaction Temperature change_reagent->optimize_temp optimize_temp->end_node increase_time Increase Reaction Time increase_equivalents->increase_time increase_time->end_node

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Logical Relationship of Common Side Reactions in SPPS

Caption: Common side reactions and their triggers in this compound synthesis.

References

Addressing the instability of Dehydrocyclopeptine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Dehydrocyclopeptine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation can indicate poor solubility or degradation of this compound. Several factors can contribute to this issue:

  • pH: The pH of the aqueous solution significantly impacts the stability and solubility of many peptide-based compounds.

  • Temperature: Elevated temperatures can accelerate degradation, leading to the formation of insoluble byproducts.[1]

  • Concentration: The concentration of this compound may have exceeded its solubility limit under the current solvent and temperature conditions.

Troubleshooting:

  • Verify pH: Ensure the pH of your aqueous solution is within the optimal range for this compound stability. If the optimal pH is unknown, a pH screening study is recommended.

  • Control Temperature: Prepare and store this compound solutions at the recommended temperature. Avoid unnecessary exposure to high temperatures.

  • Solubility Enhancement: Consider the use of co-solvents or excipients, such as cyclodextrins, which have been shown to improve the solubility and stability of similar compounds.[2][3][4]

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat.

Q2: I am observing a loss of this compound potency in my assay over a short period. What are the likely degradation pathways?

A2: The loss of potency is likely due to the chemical degradation of this compound in the aqueous solution. Common degradation pathways for peptide-like structures include:

  • Hydrolysis: Cleavage of amide bonds within the cyclic peptide structure is a common degradation route in aqueous solutions, often catalyzed by acidic or basic conditions.[5]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.

  • Deamidation: If this compound contains asparagine or glutamine residues, deamidation can occur, leading to structural and functional changes.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Troubleshooting:

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light to minimize photodegradation.

  • Inert Atmosphere: If oxidation is suspected, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH Optimization: Maintaining the solution at an optimal pH can significantly reduce the rates of hydrolysis and deamidation.

  • Use of Antioxidants: The addition of antioxidants may be considered if oxidation is a confirmed degradation pathway.

Q3: How can I establish the intrinsic stability of my this compound sample and identify its degradation products?

A3: A forced degradation study is the standard approach to determine the intrinsic stability of a compound and identify its potential degradation products. This involves subjecting the this compound solution to a variety of stress conditions that are more aggressive than standard storage conditions.

Key Stress Conditions for Forced Degradation:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal Stress: Incubation at high temperatures.

  • Photostability: Exposure to controlled light sources (e.g., UV and visible light).

The degradation products can then be identified and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Optimize storage conditions (pH, temperature, light protection).
Inconsistent assay results Instability of this compound in the assay buffer.Evaluate the stability of this compound directly in the assay buffer over the time course of the experiment. Consider using a more stabilizing buffer system.
Formation of colored byproducts Oxidative degradation or other chemical transformations.Protect the solution from light and oxygen. Analyze the colored species to understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature-controlled incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and dilute it with high-purity water to the desired final concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the this compound solution at 70°C in the dark for 7 days.

    • Photostability: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV/MS analysis.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Assessing the Stabilizing Effect of Cyclodextrins

Objective: To evaluate the potential of cyclodextrins to enhance the aqueous stability of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Phosphate buffer (pH 7.4)

  • HPLC-UV system

Methodology:

  • Solution Preparation: Prepare a series of this compound solutions in phosphate buffer (pH 7.4) containing varying concentrations of HP-β-CD and SBE-β-CD (e.g., 0%, 1%, 2.5%, 5% w/v).

  • Stability Study: Store the prepared solutions at a challenging temperature (e.g., 40°C) and protected from light.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), analyze the concentration of the remaining this compound in each solution using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each cyclodextrin concentration. Calculate the degradation rate constants to quantify the stabilizing effect.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60°C)2485.22
4871.53
7258.93
0.1 M NaOH (60°C)245.34
415.85
8< 5>5
3% H₂O₂ (RT)2462.72
70°C16875.11
Photostability (ICH Q1B)-89.41

Table 2: Hypothetical Stabilizing Effect of Cyclodextrins on this compound at 40°C

CyclodextrinConcentration (% w/v)This compound Remaining after 14 days (%)
None065.4
HP-β-CD178.2
2.589.1
592.5
SBE-β-CD175.9
2.586.3
588.7

Visualizations

degradation_pathway cluster_main This compound Instability cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Environment (pH dependent) Oxidation Oxidation This compound->Oxidation Oxygen, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light

Caption: Major degradation pathways for this compound in aqueous solutions.

Caption: Workflow for a forced degradation study of this compound.

stabilization_logic cluster_problem Problem cluster_factors Contributing Factors cluster_solutions Stabilization Strategies A This compound Instability in Aqueous Solution B pH A->B C Temperature A->C D Light Exposure A->D E Oxidative Stress A->E F pH Optimization B->F G Controlled Temperature C->G H Light Protection D->H I Use of Excipients (e.g., Cyclodextrins) E->I

Caption: Logical relationship between instability factors and stabilization strategies.

References

Technical Support Center: Troubleshooting Low Yields in Dehydrocyclopeptine Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis (SPPS) of dehydrocyclopeptines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields in dehydrocyclopeptine synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low overall yields in the solid-phase synthesis of dehydrocyclopeptines can stem from several critical steps. The primary culprits are often incomplete coupling of the dehydroamino acid, inefficient on-resin cyclization, and side reactions during cleavage and deprotection. Peptide aggregation, particularly with hydrophobic sequences, can also severely hinder reaction efficiency at all stages.[1][2]

Q2: I am observing a significant amount of starting material (linear peptide) after the cyclization step. How can I improve the efficiency of the on-resin cyclization?

Inefficient on-resin cyclization is a common hurdle. Several factors can influence the outcome:

  • Peptide Sequence: The amino acid sequence significantly impacts the propensity of the linear peptide to adopt a conformation favorable for cyclization. Steric hindrance at the N- or C-terminus of the linear precursor can impede cyclization.[3]

  • Reaction Conditions: The choice of coupling reagent, solvent, and reaction time are critical. For difficult cyclizations, extending the reaction time or using a more potent coupling reagent can be beneficial.[3][4] The use of microwave irradiation has also been shown to accelerate on-resin cyclization.

  • Resin Choice: The solid support can influence cyclization efficiency. Low-loading resins are often preferred to minimize intermolecular side reactions.

Troubleshooting Incomplete Cyclization:

ProblemSuggested Solution
Significant linear peptide remaining Increase cyclization time.
Use a more powerful coupling reagent such as HATU or COMU.
Add a chaotropic salt like LiCl to the reaction mixture to disrupt secondary structures.
Formation of dimers or oligomers Ensure you are using a low-loading resin to favor intramolecular cyclization.
Perform the cyclization at a higher dilution if conducted in solution phase after cleavage.
No reaction Confirm the successful deprotection of both the N-terminal and C-terminal protecting groups of the linear peptide before attempting cyclization.
Verify the activity of your coupling reagents.

Q3: The introduction of the dehydroamino acid is resulting in low coupling efficiency. What can I do?

The coupling of dehydroamino acids, especially bulky ones, can be challenging due to their steric hindrance and altered reactivity.

  • Choice of Coupling Reagent: Standard coupling reagents may not be efficient enough. More potent reagents like HATU, HBTU, or COMU are often required to achieve satisfactory yields.

  • Protecting Group Strategy: The use of azlactone intermediates for introducing dehydroamino acids is common, but the stability of the N-terminal protecting group (e.g., Fmoc) can be a concern under the required reaction conditions.

  • Double Coupling: For particularly difficult couplings, performing the coupling step twice (double coupling) can help drive the reaction to completion.

Q4: I am observing unexpected side products after cleavage. What are the likely causes and how can I prevent them?

Side reactions during the final cleavage and deprotection step can significantly reduce the yield of the desired this compound.

  • Choice of Cleavage Cocktail: The composition of the cleavage cocktail is critical and should be tailored to the amino acid composition of your peptide. Scavengers are necessary to quench reactive cationic species generated during cleavage, which can otherwise lead to unwanted modifications of sensitive residues like Tryptophan, Methionine, or Cysteine.

  • Incomplete Deprotection: Residual side-chain protecting groups will lead to a heterogeneous product mixture and lower the yield of the fully deprotected target peptide. Ensure sufficient cleavage time and the use of an appropriate cleavage cocktail.

  • Aspartimide Formation: Sequences containing Aspartic acid are prone to aspartimide formation, which can lead to a mixture of products. Using a Dmb- or Hmb-protected amino acid adjacent to the Asp residue can help to minimize this side reaction.

Data Presentation: Comparative Performance

The following tables summarize quantitative data to aid in the selection of optimal reagents and conditions for your synthesis.

Table 1: Comparison of Coupling Reagent Efficiency for Standard SPPS *

Coupling ReagentTypical Coupling TimeRelative EfficiencyNotes
HBTU/TBTU 15-60 minHighCost-effective and widely used.
HATU 5-20 minVery HighGenerally faster and more efficient than HBTU, especially for hindered couplings.
PyBOP 15-60 minHighA good alternative to aminium-based reagents.
COMU 5-15 minVery HighKnown for its high speed and efficiency, often used in microwave-assisted synthesis.
DIC/HOBt 30-120 minMedium-HighA classic and cost-effective choice, though generally slower.

*Data is a synthesis of results from multiple studies on standard peptide synthesis and may vary depending on the specific dehydroamino acid and peptide sequence.

Table 2: On-Resin Cyclization Yields for RGD Peptides Under Different Conditions

Peptide LinkerCyclization ConditionsCrude Purity of Cyclic PeptideReference
Glutamic Acid50°C, Single Coupling~25%
Glutamic Acid50°C, Double Coupling~28%
Aspartic Acid50°C, Single CouplingLower than Glu-linked
Aspartic Acid50°C, Double CouplingLower than Glu-linked

Table 3: Composition of Common Cleavage Cocktails

Reagent NameCompositionApplication NotesReference
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with sensitive residues.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)An "odorless" alternative to cocktails containing thiols, good for Trp-containing peptides.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize oxidation of Methionine residues.
TFA / TIPS / H2O 95:2.5:2.5A common and effective general-purpose cleavage cocktail.

Experimental Protocols

This section provides detailed methodologies for key experiments in the solid-phase synthesis of dehydrocyclopeptines.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Cyclization of a Linear Peptide
  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, ensuring that the N-terminus and the side chain involved in cyclization are protected with orthogonal protecting groups (e.g., Fmoc for the N-terminus and Allyl for a side-chain carboxyl group).

  • Selective Deprotection:

    • Remove the N-terminal Fmoc group as described in Protocol 1.

    • Selectively remove the side-chain protecting group (e.g., Allyl group using a palladium catalyst like Pd(PPh₃)₄).

  • Washing: Thoroughly wash the resin with DMF.

  • Cyclization:

    • Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until monitoring indicates completion.

  • Washing: Wash the resin with DMF and then with dichloromethane (DCM).

Protocol 3: Cleavage and Final Deprotection
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a fresh cleavage cocktail (e.g., Reagent K or TFA/TIPS/H₂O) in a fume hood.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold ether and dry it under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cyclization On-Resin Cyclization cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Coupling Reagent/Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Selective_Deprotect Selective Deprotection (N- and C-termini) Wash2->Selective_Deprotect Final Linear Peptide Cyclize Cyclization (Coupling Reagent/Base) Selective_Deprotect->Cyclize Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclize->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End Final Product

Caption: General workflow for the solid-phase synthesis of a this compound.

Troubleshooting_Tree cluster_coupling Problem Area: Coupling cluster_cyclization Problem Area: Cyclization cluster_cleavage Problem Area: Cleavage Start Low Overall Yield Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Incomplete_Cyclization Incomplete Cyclization? Start->Incomplete_Cyclization Side_Products Side Products after Cleavage? Start->Side_Products Sol_Coupling1 Use Stronger Coupling Reagent (HATU, COMU) Incomplete_Coupling->Sol_Coupling1 Sol_Coupling2 Perform Double Coupling Incomplete_Coupling->Sol_Coupling2 Sol_Coupling3 Increase Reaction Time Incomplete_Coupling->Sol_Coupling3 Sol_Cyclization1 Optimize Coupling Reagent Incomplete_Cyclization->Sol_Cyclization1 Sol_Cyclization2 Extend Cyclization Time Incomplete_Cyclization->Sol_Cyclization2 Sol_Cyclization3 Check Orthogonal Deprotection Incomplete_Cyclization->Sol_Cyclization3 Sol_Cleavage1 Use Appropriate Scavengers Side_Products->Sol_Cleavage1 Sol_Cleavage2 Optimize Cleavage Time Side_Products->Sol_Cleavage2 Sol_Cleavage3 Verify Purity of Reagents Side_Products->Sol_Cleavage3

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Reaction_Pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation cluster_cyclization Cyclization AA Fmoc-AA-OH Active_Ester Activated Ester AA->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide_Bond Nucleophilic Attack Linear_Peptide Linear Peptide (Deprotected termini) Cyclic_Peptide Cyclic Peptide-Resin Linear_Peptide->Cyclic_Peptide Intramolecular Amide Bond Formation

Caption: A simplified representation of the key chemical transformations in the synthesis.

References

Technical Support Center: Optimization of Chromatographic Conditions for Dehydrocyclopeptine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Dehydrocyclopeptine.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for separating this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation of cyclic peptides like this compound.[1][2][3][4][5] This method separates molecules based on their hydrophobicity.

Q2: Which type of HPLC column is best suited for this compound separation?

A2: For cyclic peptides, C8 and C18 columns are the most common choices. A C18 column provides higher hydrophobicity and is a good starting point for method development. For more hydrophobic cyclic peptides, a C4 column might provide better retention and peak shape.

Q3: What are the recommended mobile phases for RP-HPLC of this compound?

A3: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is commonly added to both the aqueous and organic phases to improve peak shape and resolution. Formic acid (0.1%) is an alternative ion-pairing agent, especially when mass spectrometry (MS) detection is used.

Q4: How does mobile phase pH affect the separation of this compound?

A4: The pH of the mobile phase can significantly impact the retention time and selectivity of ionizable compounds. For cyclic peptides, maintaining a consistent pH is crucial for reproducible results. Acidic conditions (using TFA or formic acid) are generally preferred to ensure that the peptide is in a single protonation state, leading to sharper peaks. Modulating the pH can be a powerful tool for optimizing the separation of closely eluting impurities.

Q5: What are the typical challenges encountered during the separation of cyclic peptides like this compound?

A5: Common challenges include poor peak shape (tailing or broadening), low resolution between the main peak and impurities, sample solubility issues, and carryover from previous injections. The rigid and sometimes conformationally flexible nature of cyclic peptides can also lead to complex chromatographic behavior.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause Recommended Solution
Secondary Interactions with Column Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable groups on the peptide to ensure a single ionic species.
Column Overload Reduce the sample concentration or injection volume. Consider using a column with a larger internal diameter for preparative separations.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.
Problem 2: Poor Resolution of this compound from Impurities
Possible Cause Recommended Solution
Suboptimal Gradient Profile Optimize the gradient slope. A shallower gradient around the elution time of the target peptide can improve the separation of closely eluting impurities.
Incorrect Mobile Phase Composition Vary the organic solvent (e.g., try methanol instead of acetonitrile) or the ion-pairing agent to alter selectivity.
Inappropriate Column Chemistry Screen different column stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find one that provides better selectivity for your specific sample.
Temperature Effects Optimize the column temperature. Higher temperatures can sometimes improve peak shape and resolution, but stability of the peptide should be considered.
Problem 3: Shifting Retention Times
Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use a buffer to maintain a stable pH.
Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation.
Temperature Fluctuations Use a column oven to maintain a constant temperature throughout the analysis.

Experimental Protocols

General Protocol for RP-HPLC Separation of this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific impurities present in your sample.

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm and 280 nm
Injection Volume 10 µL
Gradient 5% to 65% B over 30 minutes

3. Data Analysis:

  • Integrate the peaks to determine the retention time and peak area of this compound and any impurities.

  • Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Quantitative Data Summary

The following table summarizes typical parameters used in the quantitative analysis of cyclic peptides by RP-HPLC.

Parameter Typical Value/Range Reference
Column Internal Diameter 2.1 - 9.4 mm
Particle Size 1.7 - 10 µm
Pore Size 100 - 300 Å
Flow Rate (Analytical) 0.2 - 1.0 mL/min
TFA Concentration 0.05 - 0.1%
Typical Sample Load (Analytical) 1 - 10 µg
Typical Sample Load (Preparative) 0.75 - 200 mg

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dissolve Dissolve Crude Peptide Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto RP-HPLC Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Retention Shifting Retention? PeakShape->Resolution No Tailing Tailing/Broadening PeakShape->Tailing Yes Resolution->Retention No OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes PrepMobilePhase Prepare Fresh Mobile Phase Retention->PrepMobilePhase Yes CheckIonPair Check Ion-Pairing Agent Tailing->CheckIonPair CheckpH Adjust Mobile Phase pH CheckIonPair->CheckpH ReduceLoad Reduce Sample Load CheckpH->ReduceLoad ChangeSolvent Change Organic Solvent OptimizeGradient->ChangeSolvent ChangeColumn Screen Different Columns ChangeSolvent->ChangeColumn Equilibrate Ensure Column Equilibration PrepMobilePhase->Equilibrate CheckPump Check Pump Performance Equilibrate->CheckPump

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Overcoming Poor Bioactivity of Dehydrocyclopeptine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome challenges associated with the poor bioactivity of Dehydrocyclopeptine in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a cyclopeptide alkaloid that has been isolated from the marine-derived fungus Penicillium aurantiogriseum.[1] While comprehensive data on the bioactivity of pure this compound is limited, crude extracts from which it was isolated have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[1] Furthermore, a sub-fraction containing sterols from the same fungal extract exhibited cytotoxic effects against human cancer cell lines.[1]

Q2: I am observing lower than expected or no bioactivity with this compound in my cellular assay. What are the potential reasons?

Several factors can contribute to the poor apparent bioactivity of this compound in cellular assays:

  • Poor Solubility: this compound is a hydrophobic molecule, which can lead to precipitation in aqueous cell culture media. This reduces the effective concentration of the compound available to the cells.

  • Low Cell Permeability: The cyclic and hydrophobic nature of this compound may hinder its ability to efficiently cross the cell membrane and reach its intracellular target.

  • Degradation or Instability: The compound may be unstable in the cell culture medium over the course of the experiment, leading to a decrease in its active concentration.

  • Interaction with Media Components: this compound might bind to serum proteins or other components in the culture medium, reducing its free concentration and availability to the cells.

  • Incorrect Assay Choice or Conditions: The chosen cell line may not be sensitive to the compound, or the assay endpoint may not be appropriate to detect its specific biological effect.

Troubleshooting Guides

Guide 1: Addressing Solubility Issues

Poor solubility is a primary obstacle for hydrophobic compounds like this compound.

Problem: My this compound solution precipitates when added to the cell culture medium.

Potential Cause Recommended Solution
High Final Concentration The concentration of this compound in the media exceeds its aqueous solubility limit.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous media can cause the compound to "crash out".
Low Temperature of Media Solubility of many compounds decreases at lower temperatures.
Interaction with Media Components Components in the serum or media may promote precipitation.

Experimental Protocol: Assessing and Improving Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing or brief sonication.

  • Solubility Test in Assay Buffer:

    • Prepare serial dilutions of the this compound stock solution in your cell culture medium (with and without serum) in a 96-well plate.

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

    • Visually inspect for precipitation at different time points.

    • Quantify precipitation by measuring the absorbance at 600 nm; an increase in absorbance indicates precipitation. The highest concentration that remains clear is the maximum working concentration.

  • Improved Dilution Method:

    • Warm the cell culture medium to 37°C.

    • Create an intermediate dilution of your DMSO stock in pre-warmed serum-free medium.

    • Add this intermediate dilution dropwise to the final volume of pre-warmed complete medium while gently vortexing.

Workflow for Improving Compound Solubility

start Start: Poor Solubility stock Prepare High-Concentration Stock in 100% DMSO start->stock test Perform Solubility Test in Culture Medium stock->test max_conc Determine Maximum Soluble Concentration test->max_conc dilution Optimize Dilution Method (Serial Dilution, Pre-warmed Media) max_conc->dilution cosolvent Consider Co-solvents (e.g., Pluronic F-68, Cremophor EL) dilution->cosolvent If precipitation persists end End: Soluble Compound for Assay dilution->end If successful formulation Advanced Formulation (e.g., Cyclodextrin Complexation, Liposomes) cosolvent->formulation If still problematic formulation->end

Caption: A stepwise workflow for troubleshooting and improving the solubility of this compound.

Guide 2: Enhancing Cell Permeability

Even if soluble, this compound may not efficiently enter the cells.

Problem: this compound shows low or no activity in a whole-cell assay, but is active in a cell-free (e.g., enzyme) assay.

Potential Cause Recommended Solution
Low Passive Diffusion The physicochemical properties of the molecule are not favorable for crossing the lipid bilayer.
Active Efflux The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

  • Prepare Donor and Acceptor Plates: The donor plate has a filter membrane coated with a lipid solution (e.g., lecithin in dodecane) to mimic a cell membrane. The acceptor plate is filled with a buffer solution.

  • Add Compound: Add the this compound solution to the donor wells.

  • Incubate: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

  • Quantify: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Classification
High Permeability Control (e.g., Propranolol)> 10High
Low Permeability Control (e.g., Atenolol)< 1Low
This compoundTo be determined experimentally

Workflow for Assessing and Improving Cell Permeability

start Start: Low Whole-Cell Activity pampa Perform PAMPA Assay start->pampa pampa_result Analyze Papp Value pampa->pampa_result low_papp Low Permeability (Papp < 1 x 10⁻⁶ cm/s) pampa_result->low_papp [Papp is low] high_papp High Permeability (Papp > 10 x 10⁻⁶ cm/s) pampa_result->high_papp [Papp is high] modification Consider Structural Modification (e.g., Add cell-penetrating peptide tags) low_papp->modification formulation Use Permeability Enhancers (e.g., Cyclodextrins) low_papp->formulation efflux Investigate Active Efflux (Use efflux pump inhibitors like Verapamil) high_papp->efflux end End: Improved Cellular Bioactivity efflux->end modification->end formulation->end

Caption: A decision-making workflow for investigating and improving the cell permeability of this compound.

Key Experimental Protocols

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway Investigation

The specific signaling pathways modulated by this compound are not yet well-defined. However, alkaloids from Penicillium species are known to affect various cellular processes.[2][3] Based on the cytotoxic activity observed with related fungal extracts, investigating pathways involved in apoptosis and cell cycle regulation would be a logical starting point.

Suggested Initial Screening:

  • Apoptosis: Western blot analysis for key apoptosis markers such as cleaved Caspase-3, PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • Cell Cycle: Flow cytometry analysis of propidium iodide-stained cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway for a Cytotoxic Cyclopeptide

This compound This compound Cell_Membrane Cell Membrane Intracellular_Target Intracellular Target (e.g., Kinase, Tubulin) Cell_Membrane->Intracellular_Target Cellular Uptake Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Intracellular_Target->Cell_Cycle_Arrest Bcl2_Family Bcl-2 Family Modulation (Upregulate Bax, Downregulate Bcl-2) Intracellular_Target->Bcl2_Family Caspase_Cascade Caspase Cascade Activation (Caspase-8, Caspase-9) Cleaved_Caspase3 Cleaved Caspase-3 Caspase_Cascade->Cleaved_Caspase3 PARP_Cleavage PARP Cleavage Cleaved_Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Mitochondria->Caspase_Cascade

Caption: A hypothetical signaling pathway illustrating how a cytotoxic cyclopeptide like this compound might induce apoptosis and cell cycle arrest.

This technical support center provides a starting point for addressing the challenges of working with this compound. Due to the limited specific data on this compound, a systematic troubleshooting approach focusing on fundamental properties like solubility and permeability is crucial for successfully evaluating its biological activity.

References

Strategies to prevent the degradation of Dehydrocyclopeptine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dehydrocyclopeptine samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3] Some sources suggest that storage at -80°C is preferable for maximum stability.[2] Under these conditions, the solid compound is reported to be stable for at least four years.

Q2: Can I store this compound samples at room temperature?

Lyophilized this compound is stable at room temperature for short periods, such as during shipping or for a few days to weeks. However, for any storage beyond a few weeks, it is crucial to move the samples to a -20°C or colder environment to prevent degradation.

Q3: How should I handle lyophilized this compound powder upon receipt?

Before opening the vial, it is essential to allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can significantly reduce the long-term stability of the peptide. When weighing the powder, do so quickly and reseal the container tightly.

Q4: What is the recommended procedure for dissolving this compound?

There is no universal solvent for all peptides, and the solubility of this compound may vary. A general strategy is to first attempt to dissolve the peptide in sterile distilled water or a dilute (0.1%) acetic acid solution to create a concentrated stock solution. If solubility is an issue, sonication can help break up larger particles. For highly hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but their compatibility with your assay must be considered.

Q5: How should I store this compound once it is in solution?

The shelf-life of peptides in solution is very limited compared to their lyophilized form. If storage in solution is unavoidable, it is best to use sterile buffers at a pH of 5-6. The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. However, long-term storage in solution is not recommended.

Q6: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of peptide-like molecules such as this compound:

  • Moisture: Lyophilized peptides are often hygroscopic, and absorbed moisture can accelerate degradation.

  • Oxidation: Certain amino acid residues are prone to oxidation. While the specific sequence of this compound is not detailed in the provided context, this is a common degradation pathway for peptides.

  • pH: Storing peptide solutions at a pH greater than 8 should be avoided as it can promote degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to their degradation.

  • Bacterial Contamination: Non-sterile solutions are susceptible to microbial growth, which can degrade the peptide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Sample The sample is highly hydrophobic.Try sonicating the solution. If that fails, consider using a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before diluting with your aqueous buffer. Always check for assay compatibility.
Loss of Activity in Stored Solution The sample in solution has degraded.Avoid storing this compound in solution for extended periods. Prepare fresh solutions for each experiment. If short-term storage is necessary, ensure it is aliquoted, stored at -20°C, and protected from light.
Inconsistent Experimental Results The sample has degraded due to improper handling or storage.Review your handling and storage procedures. Ensure lyophilized powder is equilibrated to room temperature in a desiccator before opening. Use aliquots for solutions to avoid freeze-thaw cycles.
Visible Particulates in Solution The sample has precipitated or aggregated.This may be due to the solvent or buffer conditions. Try a different solvent system or adjust the pH. Sonication may also help to redissolve small aggregates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Remove the vial of lyophilized this compound from the -20°C freezer.

  • Place the vial in a desiccator and allow it to warm to room temperature.

  • Weigh the desired amount of peptide quickly in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, distilled water (or 0.1% acetic acid for basic peptides) to achieve the desired stock concentration.

  • Vortex briefly to mix. If the peptide does not fully dissolve, sonicate the solution for several minutes in a water bath, avoiding excessive heating.

  • Once dissolved, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C until use.

Protocol 2: Assessment of this compound Purity by HPLC
  • System Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the initial mobile phase.

  • Injection: Inject a known concentration of the prepared sample onto a C18 reverse-phase HPLC column.

  • Chromatography: Run a gradient elution method to separate this compound from any potential degradation products.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide backbone).

  • Analysis: Integrate the peak areas of the main this compound peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_preparation Preparation cluster_use Experimental Use cluster_analysis Quality Control storage Store Lyophilized Sample at -20°C or colder equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot hplc Assess Purity by HPLC dissolve->hplc Purity Check experiment Use in Experiment aliquot->experiment experiment->hplc Post-Experiment Check

Caption: Workflow for handling and using this compound samples.

degradation_pathways Potential Degradation Pathways for Peptides cluster_degradation Degradation Products This compound This compound (Stable Form) oxidized Oxidized Products This compound->oxidized Oxygen hydrolyzed Hydrolyzed Products This compound->hydrolyzed Water (Moisture, pH) aggregated Aggregated Forms This compound->aggregated Freeze-Thaw, Concentration

Caption: Potential degradation pathways for peptide-like molecules.

References

Resolving peak tailing and broadening for Dehydrocyclopeptine in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Dehydrocyclopeptine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

A1: this compound is a benzodiazepine alkaloid that serves as an intermediate in the synthesis of other alkaloids in Penicillium species.[1][2] Its chemical structure contains basic nitrogen atoms, making it susceptible to interactions that can cause poor peak shapes in HPLC analysis. Achieving a symmetrical, sharp peak is crucial for accurate quantification, reliable data, and ensuring the overall robustness of the analytical method.[3] Poor peak shape, such as tailing or broadening, can compromise resolution from other components, lead to inaccurate peak integration, and may indicate underlying issues with the analytical method or HPLC system.[4]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions with the stationary phase.[5] The primary culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated and carry a negative charge, especially at mobile phase pH values above 3. The basic nitrogen atoms in this compound can become protonated, carrying a positive charge. The electrostatic interaction between the positively charged analyte and negatively charged silanols leads to strong, undesirable retention, resulting in peak tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms. This dual state leads to mixed-mode retention and results in broadened or tailing peaks.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • System Issues: Problems such as excessive extra-column volume (e.g., long tubing), poorly made connections, or a void at the head of the column can also contribute to peak asymmetry for all compounds in the chromatogram.

Q3: What is the pKa of this compound, and how does it influence my HPLC method?

This pKa value is critical for your method development. To achieve a good peak shape, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, this means either maintaining a low pH (e.g., pH < 3) to keep the silanol groups on the column protonated and neutral, or a higher pH to keep the analyte in its neutral form. However, operating at a low pH is generally more effective at minimizing silanol interactions.

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular FormulaC17H14N2O2
Predicted XlogP2.5
Predicted pKa (basic)Estimated 2-5 (based on similar benzodiazepine structures)N/A

Troubleshooting Guide: Resolving Peak Tailing and Broadening

This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.

Step 1: Initial Diagnosis

The first step is to determine if the peak tailing is specific to this compound or affects all peaks in the chromatogram.

  • Only this compound (or other basic compounds) is tailing: This strongly suggests a chemical interaction, most likely with the column's stationary phase.

  • All peaks are tailing: This points to a physical or mechanical issue with the HPLC system or the column itself.

Below is a logical workflow to help diagnose the issue.

G Troubleshooting Workflow for Peak Tailing cluster_chemical Chemical Issues (Analyte/Column Specific) cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_physical Physical/Mechanical Issues (System-Wide) cluster_system System Check cluster_column_phys Column Integrity start Observe Peak Tailing for this compound q1 Are all peaks in the chromatogram tailing? start->q1 chem_issue Chemical Interaction Suspected q1->chem_issue  No   phys_issue Physical/Mechanical Issue Suspected q1->phys_issue  Yes   ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) chem_issue->ph_adjust modifier Add a Basic Modifier (e.g., Triethylamine - Use with caution) chem_issue->modifier buffer_strength Increase Buffer Strength chem_issue->buffer_strength endcapped_col Use a Modern, End-Capped C18 Column (Type B Silica) chem_issue->endcapped_col alt_phase Consider an Alternative Stationary Phase (e.g., Polar-Embedded) chem_issue->alt_phase dead_vol Check for Extra-Column Dead Volume (fittings, tubing length) phys_issue->dead_vol frit_block Inspect for Blocked Frits phys_issue->frit_block guard_col Replace Guard Column phys_issue->guard_col column_void Check for Column Void phys_issue->column_void

A logical workflow for diagnosing the root cause of peak tailing.
Step 2: Addressing Chemical Issues

If only this compound shows peak tailing, focus on the following solutions.

1. Mobile Phase Optimization

  • Adjusting pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH. By operating at a pH of 2.5-3.0, the silanol groups on the silica surface will be fully protonated and thus neutral, minimizing electrostatic interactions with the protonated this compound.

  • Adding Basic Modifiers: In some cases, adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help. TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte. However, this approach can shorten column lifetime and may not be suitable for LC-MS applications.

  • Increasing Buffer Strength: A higher buffer concentration can also help to mask residual silanol activity.

Illustrative Impact of Mobile Phase pH on Peak Asymmetry

The following table shows typical results for a basic compound on a standard C18 column, demonstrating the effect of mobile phase pH on the peak asymmetry factor. A value closer to 1.0 indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.4Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical

2. Column Selection

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica (Type B) and are "end-capped" to block the majority of residual silanol groups. Using such a column is a primary strategy to prevent peak tailing for basic compounds.

  • Consider Alternative Stationary Phases: If peak tailing persists even with an end-capped column and optimized mobile phase, consider a column with a different stationary phase. Polar-embedded phases, for example, have a hydrophilic group embedded in the alkyl chain, which can help shield the analyte from residual silanols.

Step 3: Addressing Physical/Mechanical Issues

If all peaks in your chromatogram are tailing, investigate the following:

  • Extra-Column Dead Volume: Ensure all tubing is as short and narrow as possible, and that all fittings are secure.

  • Column Void: A void or channel in the column packing can cause peak broadening and tailing. This can sometimes be rectified by reversing the column and flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Guard Column: A guard column is a small, disposable column placed before the main analytical column. It can help to protect the analytical column from contaminants and particulates that can cause peak shape issues. If you are using a guard column, try replacing it.

Experimental Protocols

The following is a suggested starting protocol for the HPLC analysis of this compound. This method should be optimized for your specific instrument and application.

Objective: To develop a robust HPLC method for the quantification of this compound with optimal peak shape.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

2. Instrumentation and Chromatographic Conditions

ParameterRecommended Condition
HPLC SystemStandard HPLC with UV or DAD detector
ColumnC18 reversed-phase, end-capped (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or as determined by UV scan)
Injection Volume10 µL

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of working standards by diluting with the initial mobile phase composition (e.g., 90% A: 10% B).

  • Sample Extraction: For samples from a fungal culture, a liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interfering matrix components. The final extract should be dissolved in the initial mobile phase.

4. Method Validation Parameters

Once an optimal peak shape is achieved, the method should be validated for:

  • Specificity

  • Linearity

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Experimental Workflow Diagram

G HPLC Method Development Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation start Define Analytical Objective reagents Prepare Reagents and Standards start->reagents sample_prep Develop Sample Preparation Protocol reagents->sample_prep initial_cond Select Initial HPLC Conditions (Column, Mobile Phase, etc.) sample_prep->initial_cond run_analysis Perform Initial HPLC Run initial_cond->run_analysis eval_peak Evaluate Peak Shape (Asymmetry, Tailing) run_analysis->eval_peak optimize Optimize Mobile Phase (pH, Gradient) and other parameters eval_peak->optimize Peak Tailing > 1.2 validate Validate Method (Linearity, Accuracy, etc.) eval_peak->validate Acceptable Peak Shape optimize->run_analysis end Routine Analysis validate->end

A typical workflow for developing and validating an HPLC method.

References

Technical Support Center: Minimizing Epimerization in Dehydrocyclopeptine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing epimerization during the synthesis of dehydrocyclopeptines and other cyclic peptides. The content is structured to help you troubleshoot common issues and understand the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing significant epimerization in my crude product after coupling or cyclization. What are the most likely causes?

A1: Significant epimerization is a common side reaction in peptide synthesis that can compromise the purity, activity, and overall conformation of the final peptide.[1][2][3] The primary causes are generally related to the activation of the carboxylic acid group, which increases the acidity of the α-proton (Hα), making it susceptible to removal by a base.

Key factors that contribute to epimerization include:

  • Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents can lead to over-activation of the carboxyl group, promoting the formation of an oxazolone intermediate, which is a major pathway for epimerization.[1][4]

  • Base: The presence and strength of the base used in the reaction can directly lead to the abstraction of the α-proton. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are common culprits, especially in excess.

  • Reaction Temperature: Higher reaction temperatures accelerate the rate of epimerization.

  • Solvent: Polar solvents can stabilize the enolate intermediate formed after proton abstraction, thereby facilitating epimerization. Dimethylformamide (DMF) is known to increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM) or chloroform.

  • Amino Acid Residue: Certain amino acid residues are inherently more prone to epimerization due to steric hindrance or electronic effects. Cysteine and histidine are particularly susceptible. Sterically hindered residues like valine and isoleucine also show an increased tendency to epimerize.

  • Protecting Groups: The nature of the N-terminal protecting group can influence the rate of oxazolone formation.

Q2: How can I select the best coupling reagent and additives to minimize epimerization?

A2: The selection of the coupling reagent and the use of additives are arguably the most effective strategies for controlling epimerization.

Coupling Reagents:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but are known to cause epimerization when used alone. Their primary role is to form a highly reactive O-acylisourea intermediate. To prevent epimerization, they must be used in combination with additives. DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are highly efficient but also carry a significant risk of epimerization if not used carefully, as they require the presence of a base.

  • Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU, COMU): These are among the most popular coupling reagents due to their high efficiency. HATU, in particular, is often recommended for difficult couplings. However, like phosphonium salts, they require a base and can cause epimerization. Pre-activation of the amino acid before adding it to the peptide-resin can help suppress side reactions.

Additives: Additives are essential for suppressing epimerization, especially when using carbodiimides. They react with the activated intermediate to form an active ester that is more stable and less prone to epimerization.

  • 1-Hydroxybenzotriazole (HOBt): The classic and most common additive. It effectively reduces epimerization.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing epimerization, particularly for difficult couplings. The nitrogen atom in the pyridine ring of HOAt is thought to play a role in its enhanced performance.

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt. It has shown superior performance in reducing epimerization in both solid- and solution-phase synthesis.

  • Copper (II) Chloride (CuCl₂): The simultaneous use of HOBt and CuCl₂ with a carbodiimide like EDC has been shown to be exceptionally effective, reducing epimerization to less than 0.1% in some model systems.

Q3: How do reaction conditions (temperature, solvent, base) influence epimerization, and what are the optimal settings?

A3: Optimizing reaction conditions is a crucial, complementary strategy to selecting the right reagents.

ParameterRecommendation for Minimizing EpimerizationRationale
Temperature Conduct couplings at low temperatures (e.g., 0 °C to room temperature).Lower temperatures decrease the rate of both the desired coupling reaction and the undesired epimerization side reaction.
Solvent Use less polar solvents when possible (e.g., Dichloromethane (DCM), Chloroform).Apolar solvents destabilize the charged enolate intermediate, thus suppressing epimerization. However, peptide solubility must be considered.
Base Use the weakest base necessary, and use it stoichiometrically.Strong or excess base directly promotes the abstraction of the α-proton. For Fmoc-SPPS, a weaker base like collidine (2,4,6-trimethylpyridine) can be a better choice than DIPEA for sensitive couplings.
Reaction Time Monitor the reaction and stop it upon completion.Prolonged exposure to basic conditions and activated intermediates increases the likelihood of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process that changes the configuration at a single stereogenic center in a molecule. In peptide synthesis, this almost always refers to the inversion of the stereochemistry at the α-carbon of an amino acid residue, converting it from its natural L-configuration to the unnatural D-configuration. The resulting product is a diastereomer of the desired peptide. This is a significant problem because diastereomers have very similar physical properties, making them extremely difficult to separate by standard purification techniques like reverse-phase HPLC. Furthermore, even a single epimerized residue can drastically alter the peptide's three-dimensional structure, leading to a partial or complete loss of biological activity.

Q2: What is the primary chemical mechanism of epimerization during peptide coupling?

A2: There are two main mechanisms by which epimerization occurs during peptide synthesis.

  • Oxazolone Formation (Most Common): This is considered the predominant pathway. During the activation of the C-terminal amino acid's carboxyl group, the carbonyl oxygen of the Nα-protecting group (or the preceding amino acid residue) attacks the activated carbonyl carbon. This intramolecular cyclization forms a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting symmetric, achiral enolate can be re-protonated from either face, leading to a mixture of L- and D-isomers.

  • Direct Hα Abstraction: A base can directly abstract the α-proton from the activated amino acid residue to form an enolate, without proceeding through an oxazolone intermediate. This process is more significant for residues with particularly acidic α-protons.

EpimerizationMechanism Mechanism of Epimerization via Oxazolone Formation cluster_0 L-Amino Acid Residue cluster_1 Activation cluster_2 Cyclization cluster_3 Proton Abstraction & Reprotonation L_AA Peptide-L-AA-COOH Activated Peptide-L-AA-COX (Activated Ester) L_AA->Activated Coupling Reagent (e.g., DIC, HATU) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Attack Enolate Achiral Enolate Oxazolone->Enolate + Base (-H+) Enolate->Oxazolone - Base (+H+) Mixture Mixture of Peptide-L-AA-COX & Peptide-D-AA-COX Enolate->Mixture Protonation from either face

Caption: Mechanism of Epimerization via Oxazolone Formation.

Q3: How can I detect and quantify the level of epimerization in my sample?

A3: Detecting and quantifying the D-isomer (the epimer) is essential for quality control. Several analytical methods can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a chiral stationary phase, the L- and D-diastereomers can be separated into distinct peaks. The relative peak areas can then be used to quantify the extent of epimerization.

  • Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide and derivatization of the resulting amino acids, GC with a chiral column can separate and quantify the D- and L-amino acids.

  • NMR Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, although the differences in chemical shifts may be very small. This is often less sensitive than chromatographic methods.

  • Enzymatic Assays: Specific enzymes, such as D-amino acid oxidase, can be used to detect the presence of D-amino acids after peptide hydrolysis. This method can be highly sensitive but is less straightforward for quantification than chromatography.

Experimental Protocols & Workflows

Protocol 1: General Method for Low-Epimerization Peptide Coupling

This protocol provides a general guideline for a coupling step in solution-phase or solid-phase peptide synthesis (SPPS), incorporating best practices to minimize epimerization.

Materials:

  • Nα-protected amino acid

  • Peptide with free N-terminal amine (on resin for SPPS, or in solution)

  • Coupling Reagent (e.g., DIC, HATU)

  • Additive (e.g., Oxyma Pure® or HOAt)

  • Solvent (e.g., DCM or DMF, pre-chilled)

  • Base (e.g., Collidine or N-Methylmorpholine (NMM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the Nα-protected amino acid (1.5 eq.) and the additive (1.5 eq.) in chilled (0 °C) solvent.

  • Pre-activation (Critical Step): Add the coupling reagent (1.5 eq.) to the solution from Step 1. Stir the mixture at 0 °C for 5-10 minutes. This pre-activation step allows the less epimerization-prone active ester to form before the introduction of the amine component and base.

  • Coupling: Add the pre-activated mixture to the reaction vessel containing the peptide-resin or free peptide (1.0 eq.).

  • Base Addition: Add a weak base (e.g., collidine, 2.0 eq.) to the reaction mixture. Using a weaker base and adding it last minimizes the time the activated amino acid is exposed to basic conditions, reducing the risk of direct Hα abstraction.

  • Reaction: Allow the reaction to proceed at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for SPPS).

  • Workup: Once the reaction is complete, proceed with standard washing steps (for SPPS) or aqueous workup (for solution-phase) to quench the reaction and remove excess reagents.

Workflow Experimental Workflow to Minimize Epimerization Start Start Synthesis SelectReagents Select Reagents: - Coupling Agent (HATU, DIC) - Additive (Oxyma, HOAt) - Weak Base (Collidine, NMM) Start->SelectReagents Prepare Prepare Reactants: - Dissolve AA & Additive in cold solvent - Place Peptide-Resin in vessel SelectReagents->Prepare Preactivate Pre-activate at 0°C (Mix AA, Additive, Coupling Agent) (5-10 min) Prepare->Preactivate Couple Combine pre-activated mixture with peptide-resin Preactivate->Couple AddBase Add Base (stoichiometric) Couple->AddBase React React at 0°C -> RT (Monitor completion) AddBase->React Check Kaiser Test Negative? React->Check Wash Wash Resin / Workup Check->Wash Yes Troubleshoot Troubleshoot: - Extend reaction time - Check reagents Check->Troubleshoot No Deprotect Proceed to next Deprotection/Coupling Cycle Wash->Deprotect End Cleavage & Purification Wash->End Final Cycle Deprotect->SelectReagents Troubleshoot->React

Caption: Experimental Workflow to Minimize Epimerization.

References

Technical Support Center: Scaling Up Dehydrocyclopeptine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Dehydrocyclopeptine from laboratory to pilot scale. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a benzodiazepine alkaloid intermediate produced by various fungi, notably from the Penicillium genus, such as Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] It is a key precursor in the biosynthesis of other bioactive alkaloids.[1] Its unique chemical structure makes it a point of interest for further derivatization and drug discovery efforts.

Q2: What are the primary challenges when scaling up this compound production from a lab to a pilot scale?

A2: The main challenges include:

  • Maintaining consistent fungal morphology: Penicillium species can grow as dispersed mycelia or as pellets, which significantly impacts viscosity, oxygen transfer, and ultimately, product yield.[3]

  • Ensuring adequate aeration and agitation: As the fermenter volume increases, achieving homogenous mixing and sufficient dissolved oxygen levels becomes more difficult.[3]

  • Nutrient and precursor availability: In larger volumes, localized nutrient depletion can occur, affecting the activity of the biosynthetic pathway.

  • Downstream processing and purification: Extracting and purifying this compound from a larger volume of fermentation broth presents logistical and efficiency challenges.

Q3: What are the key enzymes involved in the biosynthesis of this compound?

A3: The biosynthesis of this compound is part of the cyclopeptine-viridicatin alkaloid pathway in Penicillium cyclopium. The key enzymes are:

  • Cyclopeptine Synthetase: Catalyzes the formation of the initial cyclopeptide from anthranilic acid and L-phenylalanine.

  • Cyclopeptine Dehydrogenase: Converts cyclopeptine to this compound.

  • This compound Epoxidase: Further modifies this compound in the pathway.

  • Cyclopenin m-hydroxylase: Another enzyme involved in the downstream conversion of related compounds.

Q4: Are there any known signaling pathways directly regulated by this compound?

A4: As an intermediate metabolite in a biosynthetic pathway, this compound is not known to directly regulate specific signaling pathways in the producing organism or in other biological systems. Its significance lies in its role as a precursor to other bioactive alkaloids. The regulation of its own biosynthesis is controlled by broader cellular mechanisms in response to environmental and nutritional cues.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound production.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Biomass Growth Suboptimal media composition.Review and optimize carbon and nitrogen sources. Ensure essential minerals and trace elements are not limiting.
Inadequate aeration or agitation.Increase agitation speed and/or airflow to maintain dissolved oxygen (DO) levels above 20% saturation.
Inoculum quality issues.Ensure a healthy and standardized inoculum by controlling spore concentration and pre-culture conditions.
Good Biomass, Low this compound Yield Unfavorable fungal morphology (pelleting).Modify media composition (e.g., add calcium chloride or talc) or adjust agitation to promote a more dispersed mycelial growth.
Nutrient limitation for secondary metabolism.Implement a fed-batch strategy to supply key precursors like anthranilic acid and phenylalanine during the production phase.
Incorrect pH of the fermentation broth.Monitor and control the pH of the culture. The optimal pH for secondary metabolite production may differ from that for growth.
Feedback inhibition.The accumulation of downstream products in the biosynthetic pathway may inhibit earlier enzymatic steps. Consider strategies for in-situ product removal if feasible.
Inconsistent Yield Between Batches Variability in raw materials.Source high-quality, consistent raw materials for media preparation.
Inconsistent sterilization of media or equipment.Validate sterilization protocols to ensure uniformity and prevent contamination.
Fluctuations in process parameters.Implement robust process control for temperature, pH, and dissolved oxygen.
Difficulty in Downstream Extraction & Purification Emulsion formation during solvent extraction.Use a different solvent system, adjust the pH of the broth, or employ centrifugation to break the emulsion.
Low purity after initial extraction.Optimize the extraction solvent and pH to selectively extract this compound.
Co-elution with other metabolites during chromatography.Develop a multi-step purification protocol, potentially combining different chromatography techniques (e.g., silica gel followed by reversed-phase HPLC).

Data Presentation: Lab vs. Pilot Scale Production Challenges

The following table summarizes the typical challenges and parameter adjustments required when moving from lab to pilot scale. Note: The quantitative values are representative and will need to be optimized for your specific process.

Parameter Lab Scale (e.g., 5 L Fermenter) Pilot Scale (e.g., 500 L Fermenter) Key Scale-Up Considerations
Working Volume 3.5 L350 LMaintaining geometric similarity and ensuring adequate mixing throughout the larger volume.
Inoculum Volume 175 mL (5% v/v)17.5 L (5% v/v)Ensuring a homogenous and viable inoculum at a larger scale.
Aeration Rate 1.0 vvm (volume of air per volume of liquid per minute)0.5 - 1.0 vvmMaintaining sufficient oxygen transfer rate (OTR) can be challenging. Sparger design and backpressure become critical.
Agitation Speed 300-500 rpm100-200 rpmTip speed is a more reliable scale-up parameter than RPM to maintain similar shear stress. High shear can damage mycelia.
Dissolved Oxygen (DO) Relatively easy to maintain >30%Can drop significantly in zones of poor mixing.Requires more sophisticated DO monitoring and control strategies.
pH Control Readily controlled with acid/base addition.Slower response to acid/base addition due to larger volume, requiring optimized dosing strategies.
Nutrient Distribution Generally homogenous.Potential for nutrient gradients, especially with fed-batch strategies.Requires optimized feed port location and mixing.
Typical this compound Yield 100 - 150 mg/L50 - 90 mg/L (without optimization)Yield reduction is common due to the challenges mentioned above. Process optimization is crucial to bridge this gap.

Experimental Protocols

Lab-Scale Production of this compound (5 L Fermenter)

1. Inoculum Preparation:

  • Culture Penicillium cyclopium on Potato Dextrose Agar (PDA) plates at 25°C for 7 days.
  • Prepare a spore suspension by washing the plates with sterile 0.1% Tween 80 solution.
  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
  • Inoculate a 250 mL shake flask containing 50 mL of seed medium (e.g., Yeast Extract Sucrose Broth).
  • Incubate at 25°C on a rotary shaker at 150 rpm for 48 hours.

2. Fermentation:

  • Prepare 3.5 L of production medium in a 5 L fermenter. A suitable medium may contain (per liter): Glucose (40g), Peptone (10g), Yeast Extract (5g), KH2PO4 (1g), MgSO4·7H2O (0.5g), and trace elements.
  • Sterilize the fermenter and medium.
  • Inoculate with the 2-day old seed culture (5% v/v).
  • Maintain the fermentation at 25°C.
  • Control pH at 6.0 by automated addition of 1M NaOH and 1M HCl.
  • Maintain dissolved oxygen (DO) above 30% by adjusting agitation (300-500 rpm) and aeration (1.0 vvm).
  • Run the fermentation for 7-10 days.

3. Extraction and Quantification:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by filtration.
  • Extract the supernatant and the mycelial biomass separately with an equal volume of ethyl acetate three times.
  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
  • Redissolve the crude extract in methanol for analysis by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

Pilot-Scale Production of this compound (500 L Fermenter)

1. Inoculum Train:

  • Prepare a spore suspension as described for the lab scale.
  • Inoculate a 1 L shake flask containing 200 mL of seed medium. Incubate for 48 hours.
  • Use this culture to inoculate a 20 L seed fermenter containing 15 L of seed medium. Incubate for 48 hours with appropriate agitation and aeration.

2. Fermentation:

  • Prepare 350 L of production medium in a 500 L fermenter.
  • Sterilize the fermenter and medium in-situ.
  • Inoculate with the seed culture from the 20 L fermenter.
  • Maintain the same temperature and pH as the lab scale.
  • Control DO by a cascaded control loop, adjusting agitation (100-200 rpm) and then aeration rate (0.5-1.0 vvm). Monitor off-gas composition (O2 and CO2) for metabolic activity assessment.
  • Implement a fed-batch strategy, feeding a concentrated glucose and precursor (phenylalanine) solution after the initial growth phase to maintain optimal conditions for secondary metabolite production.

3. Downstream Processing:

  • Harvest the broth and separate the biomass using a larger-scale filtration or centrifugation system.
  • Perform liquid-liquid extraction in a suitable extraction vessel.
  • Concentrate the solvent extract using a pilot-scale rotary evaporator or a falling film evaporator.
  • Proceed with a multi-step purification protocol, which may involve flash chromatography followed by preparative HPLC.

Visualizations

Biosynthetic Pathway of this compound

Dehydrocyclopeptine_Biosynthesis Anthranilic_acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic_acid->Cyclopeptine Cyclopeptine Synthetase L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine Cyclopeptine Synthetase This compound This compound Cyclopeptine->this compound Cyclopeptine Dehydrogenase Downstream_Alkaloids Downstream Benzodiazepine Alkaloids This compound->Downstream_Alkaloids this compound Epoxidase & other enzymes

Caption: Biosynthesis of this compound from precursors in Penicillium.

General Experimental Workflow for Scale-Up

Scale_Up_Workflow Strain_Selection Strain Selection & Maintenance (Penicillium sp.) Lab_Scale Lab Scale Production (5 L Fermenter) Strain_Selection->Lab_Scale Optimization Process Parameter Optimization Lab_Scale->Optimization Pilot_Scale Pilot Scale Production (500 L Fermenter) Optimization->Pilot_Scale Downstream Downstream Processing (Extraction & Purification) Pilot_Scale->Downstream Analysis Analysis & QC (HPLC, MS) Downstream->Analysis Analysis->Pilot_Scale Feedback for further optimization

Caption: A logical workflow for scaling up this compound production.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Biomass Check Biomass Growth Start->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass Poor Good_Biomass Good Biomass Check_Biomass->Good_Biomass Good Optimize_Media Optimize Media & Inoculum Low_Biomass->Optimize_Media Check_Morphology Check Fungal Morphology Good_Biomass->Check_Morphology Pellets Excessive Pelleting Check_Morphology->Pellets Yes Dispersed Dispersed Mycelia Check_Morphology->Dispersed No Adjust_Agitation Adjust Agitation/ Media Additives Pellets->Adjust_Agitation Check_Nutrients Check Nutrient Levels (Fed-batch) Dispersed->Check_Nutrients Nutrient_Depletion Nutrient Depletion Check_Nutrients->Nutrient_Depletion Yes Sufficient_Nutrients Sufficient Nutrients Check_Nutrients->Sufficient_Nutrients No Optimize_Feeding Optimize Feeding Strategy Nutrient_Depletion->Optimize_Feeding Check_Parameters Check Physical Parameters (pH, DO) Sufficient_Nutrients->Check_Parameters

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Refining Dehydrocyclopeptine Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Dehydrocyclopeptine from marine fungi. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound has been isolated from the marine-derived fungus Penicillium aurantiogriseum.[1][2] LC-MS analysis of the total fungal extract of this species has confirmed the presence of this compound along with other alkaloids like cyclopeptine and viridicatin.[1][2] Another study has also reported the isolation of a derivative, 7-hydroxy-3,10-dehydrocyclopeptine, from a mangrove-sediment-derived Penicillium sp.[3]

Q2: What are the general steps for isolating this compound?

A2: The general workflow for isolating this compound involves the cultivation of the marine fungus, followed by extraction of the fungal biomass and/or culture broth with organic solvents, and subsequent purification using chromatographic techniques.

Q3: Which solvents are most effective for the extraction of this compound and related fungal metabolites?

A3: The choice of solvent is critical for successful extraction and depends on the polarity of the target compound. For the extraction of alkaloids and other secondary metabolites from marine fungi, a range of solvents with varying polarities are used. Ethyl acetate is a commonly used solvent for liquid-liquid extraction from the culture broth. Other effective solvents include methanol, n-butanol, and a mixture of chloroform and methanol. The selection of the optimal solvent system often requires experimental optimization to maximize the yield of this compound.

Q4: What are the key challenges in the extraction of metabolites from marine fungi?

A4: Researchers face several challenges, including the often slow growth of marine fungi and the low yield of the desired secondary metabolites. The cultivation conditions, such as media composition, temperature, and pH, can significantly impact metabolite production. Furthermore, the extraction process itself can be hampered by issues like the formation of emulsions during liquid-liquid extraction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal fungal growth conditions.Optimize culture parameters such as media composition, salinity, pH, and incubation time. Different fungal strains may have different optimal conditions.
Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane, chloroform) to identify the most effective one for this compound. Consider using solvent mixtures.
Degradation of the target compound.Minimize the exposure of the extract to harsh conditions such as high temperatures and light to prevent the degradation of bioactive compounds. Store extracts at low temperatures.
Formation of Emulsion during Liquid-Liquid Extraction High concentration of surfactant-like molecules (e.g., lipids, proteins) in the fungal extract.- Gently swirl the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.- Add a small amount of a different organic solvent to alter the solubility characteristics.
Co-extraction of Impurities The chosen solvent has a broad selectivity, extracting a wide range of compounds.- Employ a multi-step extraction using solvents of increasing polarity (fractional extraction).- Use solid-phase extraction (SPE) to selectively isolate the target compound class before further purification.
Difficulty in Purifying this compound Presence of structurally similar compounds.- Utilize a combination of chromatographic techniques, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).- Employ different stationary phases (e.g., C18, Sephadex LH-20) to achieve better separation.
Inconsistent Extraction Results Variability in fungal culture and manual extraction process.- Standardize the fungal cultivation protocol to ensure consistent biomass and metabolite production.- Maintain consistent extraction parameters, including solvent-to-biomass ratio, extraction time, and temperature.

Experimental Protocols

General Protocol for Extraction of Secondary Metabolites from Marine Fungi

This protocol provides a general framework. Optimization of specific parameters is recommended for maximizing the yield of this compound.

1. Fungal Cultivation:

  • Inoculate the marine fungus (e.g., Penicillium aurantiogriseum) into a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice).

  • Incubate the culture under optimal conditions (temperature, shaking/static) for a predetermined period to allow for sufficient growth and metabolite production.

2. Extraction:

  • From Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) two to three times using a separatory funnel.

    • Combine the organic extracts.

    • Dry the mycelial mass and extract it separately with a polar solvent like methanol.

  • From Solid Culture:

    • Dry the solid fermented material and grind it into a fine powder.

    • Extract the powder with a suitable solvent (e.g., a 1:1 mixture of chloroform and methanol) by shaking overnight at room temperature.

    • Filter the mixture to separate the extract from the solid residue. The use of Celite can aid in filtration.

3. Concentration:

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Purification:

  • Subject the crude extract to column chromatography using a stationary phase like silica gel.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the relevant fractions and subject them to further purification steps, such as preparative HPLC, to isolate the pure compound.

Data Presentation

Table 1: Solvents Commonly Used for the Extraction of Metabolites from Marine Fungi

Solvent/Solvent System Polarity Index Target Metabolites Source
Hexane0.1Non-polar compounds
Chloroform:Methanol (1:1)MixtureBroad range of metabolites
Dichloromethane3.1Moderately polar compounds
Ethyl Acetate (EtOAc)4.4Alkaloids, Phenolic compounds
n-Butanol (n-BuOH)4.0Polar compounds
Methanol (MeOH)5.1Polar compounds
Water10.2Highly polar compounds, Polysaccharides

Visualizations

Extraction_Workflow A Fungal Cultivation (Liquid or Solid Medium) B Separation of Mycelium and Broth (if liquid) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection & Analysis (TLC/HPLC) F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Solvent Optimize Solvent System Start->Solvent Yes Culture Optimize Culture Conditions Start->Culture Yes Degradation Check for Degradation Start->Degradation Yes Emulsion Emulsion Formation? Start->Emulsion No Gentle Gentle Mixing Emulsion->Gentle Yes Brine Add Brine Emulsion->Brine Yes Purity Purity Issues? Emulsion->Purity No Chromatography Refine Chromatography Steps Purity->Chromatography Yes

Caption: A logical diagram for troubleshooting common extraction issues.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Dehydrocyclopeptine vs. Cyclopeptine - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A direct comparative analysis of the cytotoxicity of dehydrocyclopeptine and cyclopeptine is not feasible at present due to a notable absence of specific experimental data in publicly available scientific literature. While both are known benzodiazepine alkaloids produced by fungi of the Penicillium genus, research has primarily focused on their roles as intermediates in the biosynthesis of other alkaloids rather than their intrinsic cytotoxic profiles. This guide summarizes the current understanding of these two compounds, outlines the cytotoxic potential of related fungal alkaloids, and provides standardized experimental protocols that could be employed for future cytotoxic evaluation.

Introduction to this compound and Cyclopeptine

This compound and cyclopeptine are naturally occurring benzodiazepine alkaloids isolated from fungi, particularly Penicillium cyclopium. Their significance in scientific literature stems primarily from their interconnected roles in biosynthetic pathways. This compound is known to be an intermediate in the synthesis of other benzodiazepine alkaloids and is formed through the enzymatic action of cyclopeptine dehydrogenase on its precursor, cyclopeptine.[1] This close biosynthetic relationship suggests a structural similarity that might imply related biological activities, but specific comparative studies on their cytotoxicity are conspicuously absent.

A commercial supplier of this compound explicitly states that the product is not for human or veterinary use, which may suggest potential toxicity, though this is not substantiated by published experimental data.[1]

Cytotoxicity Data: A Notable Gap in the Literature

Extensive searches of scientific databases have not yielded any studies that provide quantitative cytotoxicity data, such as IC50 values, for either this compound or cyclopeptine. Consequently, a direct comparison of their cytotoxic potency is not possible. The following table highlights this data gap:

CompoundCell LineIC50 ValueCitation
This compoundData Not AvailableData Not AvailableN/A
CyclopeptineData Not AvailableData Not AvailableN/A

While specific data is lacking for this compound and cyclope-tine, numerous other alkaloids isolated from Penicillium and related fungal genera have demonstrated significant cytotoxic effects against various cancer cell lines. These related compounds offer a contextual framework for the potential bioactivity of the target molecules. For instance, various metabolites from marine-derived Penicillium species have shown potent to moderate cytotoxicity.[2][3] Similarly, benzodiazepine alkaloids from Aspergillus ostianus have exhibited cytotoxicity toward KB, MCF-7, and LNCaP cancer cell lines.[4]

Experimental Protocols for Cytotoxicity Assessment

For researchers intending to investigate the cytotoxic properties of this compound and cyclopeptine, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cyclopeptine. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Visualizing Methodologies and Relationships

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound/Cyclopeptine in DMSO) treatment Treatment with Compounds (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results

Caption: A generalized experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

biosynthetic_relationship Biosynthetic Relationship of Cyclopeptine and this compound Cyclopeptine Cyclopeptine Enzyme Cyclopeptine Dehydrogenase Cyclopeptine->Enzyme This compound This compound Other_Alkaloids Other Benzodiazepine Alkaloids This compound->Other_Alkaloids Enzyme->this compound

Caption: The enzymatic conversion of cyclopeptine to this compound, a key step in alkaloid biosynthesis.

Potential Mechanisms of Action

Given the lack of specific studies, the mechanism of action for any potential cytotoxicity of this compound and cyclopeptine can only be hypothesized based on related compounds. Many cytotoxic natural products, including various alkaloids, exert their effects through the induction of apoptosis (programmed cell death). This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, which are proteases that execute the apoptotic process. Other potential mechanisms could include cell cycle arrest at different phases (G1, S, or G2/M), inhibition of key enzymes involved in cell proliferation, or the generation of reactive oxygen species leading to oxidative stress.

Conclusion and Future Directions

References

The Enigmatic Bioactivity of Dehydrocyclopeptine: A Scientific Quest Uncovers Scant Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chemical structure as a benzodiazepine alkaloid intermediate, a comprehensive comparative analysis of the bioactivity of Dehydrocyclopeptine and its synthetic analogs remains elusive within the scientific literature. Extensive searches for quantitative experimental data, detailed methodologies, and elucidated signaling pathways have yielded insufficient information to construct a detailed comparison guide for researchers, scientists, and drug development professionals.

This compound is recognized as a naturally occurring intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species. Its chemical identity, 3,4-dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione, is well-established. However, beyond its role as a biosynthetic precursor, its specific biological activities have not been a significant focus of published research.

Our investigation to create a comparative guide, as requested, involved a multi-faceted search for studies detailing the synthesis of this compound analogs and the subsequent evaluation of their biological effects in comparison to the parent compound. This included searches for data on potential antimicrobial, anticancer, antiviral, or other pharmacological activities.

Unfortunately, these searches did not uncover any published studies that provide the necessary quantitative data for a meaningful comparison. Key missing elements include:

  • Quantitative Bioactivity Data: No studies were found that presented comparative data, such as IC50 or MIC values, for this compound and any of its synthetic analogs across different biological assays.

  • Signaling Pathway Information: The mechanism of action and any associated signaling pathways for this compound and its analogs have not been elucidated in the available literature.

While the broader field of cyclic peptide and natural product research is rich with examples of analog synthesis and comparative bioactivity studies, this level of investigation has not been applied to this compound. The scientific community has yet to explore the potential therapeutic applications of this molecule and its derivatives in a systematic way.

Therefore, we are unable to provide the requested "Publish Comparison Guide" due to the absence of the foundational scientific data. The creation of such a guide would require primary research involving the synthesis of a library of this compound analogs and their subsequent screening in a battery of bioassays to generate the necessary comparative data.

This gap in the scientific record presents a clear opportunity for future research. The unique structural features of this compound may hold untapped biological potential, and a thorough investigation into its bioactivity and that of its synthetic analogs could open new avenues for drug discovery and development. Researchers in natural product synthesis, medicinal chemistry, and pharmacology may find this to be a fertile ground for novel investigations.

A Comparative Guide to the Cross-Resistance Profile of Dehydrocyclopeptine and Related Fungal Alkaloids in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydrocyclopeptine and Related Fungal Alkaloids

This compound is a known intermediate in the biosynthesis of benzodiazepine alkaloids in fungi of the Penicillium genus. While specific studies on its antibacterial and cross-resistance profiles are scarce, the broader classes of fungal alkaloids and cyclopeptines have demonstrated significant antimicrobial potential. These compounds, isolated from various fungal species, exhibit activity against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains. Understanding the performance of these related compounds can provide valuable insights into the potential efficacy and resistance mechanisms associated with this compound.

Fungal alkaloids, a diverse group of secondary metabolites, have been shown to possess antibacterial, antifungal, and antiviral properties. Their mechanisms of action are varied and can include disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. Cross-resistance, the phenomenon where resistance to one antimicrobial agent confers resistance to another, is a critical consideration in the development of new antibiotics. For fungal alkaloids, cross-resistance may arise from shared mechanisms of action or common bacterial defense strategies, such as efflux pumps and target modifications.

Comparative Antibacterial Activity of Fungal Alkaloids

While specific minimum inhibitory concentration (MIC) data for this compound against resistant bacterial strains are not available, studies on other Penicillium-derived alkaloids and related compounds offer a comparative baseline. The following table summarizes the MIC values of various fungal alkaloids against representative Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Compound/ExtractBacterial StrainResistance ProfileMIC (µg/mL)Reference
Spathullin A Staphylococcus aureus-4[1]
Escherichia coli-32[1]
Spathullin B Staphylococcus aureus-1[1]
Escherichia coli-16[1]
Glandicoline B Staphylococcus aureus-<100[2]
Micrococcus luteus-<100
Escherichia coli-<100
Penijanthine C Vibrio alginolyticus-12.5
Penijanthine D Vibrio alginolyticus-25
Cyclo(L-Pro-L-Asp) Penicillium expansum-8
Trichophyton rubrum-2
Penicillatide B Staphylococcus aureus-1.6
Vibrio harveyi-3.1

Note: The data presented are for comparative purposes and highlight the general antibacterial potential of fungal alkaloids. The absence of data for this compound underscores the need for further research.

Potential Mechanisms of Action and Cross-Resistance

The mechanism of action of an antimicrobial agent is a key determinant of its cross-resistance profile. Based on related fungal compounds, the potential mechanisms for this compound could involve:

  • Membrane Disruption: Many antimicrobial peptides and alkaloids exert their effect by disrupting the integrity of the bacterial cell membrane. This can occur through pore formation or by interfering with membrane potential.

  • Enzyme Inhibition: Fungal alkaloids may target essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Inhibition of Quorum Sensing: Some fungal metabolites have been shown to interfere with bacterial communication systems (quorum sensing), which are often crucial for virulence and biofilm formation.

Potential for Cross-Resistance:

If this compound shares a mechanism of action with existing antibiotics, there is a potential for cross-resistance. For example:

  • If it targets a specific enzyme that is also the target of another antibiotic class, mutations in the gene encoding that enzyme could confer resistance to both.

  • Bacteria that have developed resistance through the upregulation of broad-spectrum efflux pumps may be able to extrude this compound, leading to cross-resistance with other antibiotic classes that are substrates for the same pump.

Conversely, if this compound has a novel mechanism of action, it may be effective against strains that are resistant to current antibiotics, and the likelihood of pre-existing cross-resistance would be low.

Experimental Protocols for Cross-Resistance Studies

To definitively assess the cross-resistance profile of this compound, a series of standardized microbiological assays would be required.

A. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacterial strains.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Panel of bacterial strains:

    • Wild-type (susceptible) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Strains with known resistance mechanisms to various antibiotic classes (e.g., methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), extended-spectrum β-lactamase (ESBL)-producing E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density at 600 nm)

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

B. Checkerboard Assay for Synergy/Antagonism

Objective: To evaluate the interaction between this compound and other antibiotics.

Procedure:

  • In a 96-well plate, create a two-dimensional dilution series of this compound and a known antibiotic.

  • Inoculate the wells with a standardized bacterial suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

C. Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Procedure:

  • Expose a standardized bacterial culture to this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow for Cross-Resistance Screening

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis start Start compound Prepare this compound Stock start->compound strains Culture Bacterial Strains (Wild-type & Resistant) start->strains mic MIC Assay compound->mic checkerboard Checkerboard Assay compound->checkerboard time_kill Time-Kill Assay compound->time_kill strains->mic strains->checkerboard strains->time_kill mic_data Determine MIC Values mic->mic_data fic_data Calculate FIC Index checkerboard->fic_data kill_kinetics Analyze Kill Kinetics time_kill->kill_kinetics cross_resistance Assess Cross-Resistance Profile mic_data->cross_resistance fic_data->cross_resistance kill_kinetics->cross_resistance end End cross_resistance->end

Caption: Workflow for assessing the cross-resistance of a novel compound.

Hypothesized Mechanism of Action and Resistance

mechanism_of_action cluster_cell Bacterial Cell membrane Cell Membrane enzyme Essential Enzyme inhibition Inhibition of Function enzyme->inhibition efflux Efflux Pump extrusion Drug Extrusion efflux->extrusion compound This compound compound->membrane Disruption compound->enzyme compound->efflux

Caption: Potential mechanisms of action and resistance to this compound.

Conclusion and Future Directions

The therapeutic potential of this compound as an antibacterial agent remains to be elucidated. Based on the activity of related fungal alkaloids, it is plausible that this compound may exhibit activity against clinically relevant bacteria. However, comprehensive studies are required to determine its spectrum of activity, mechanism of action, and, critically, its cross-resistance profile with existing antibiotics. The experimental framework outlined in this guide provides a roadmap for such investigations. Future research should focus on the synthesis and purification of this compound to enable rigorous antimicrobial testing. Furthermore, understanding its interactions with known bacterial resistance mechanisms will be paramount in assessing its potential as a future therapeutic agent in an era of increasing antibiotic resistance.

References

Comparing the efficacy of synthetic versus naturally sourced Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Dehydrocyclopeptine

This compound is a cyclodipeptide, a class of compounds known for their high stability and diverse biological activities[1]. It is structurally a 2,5-diketopiperazine. In nature, it serves as an intermediate in the biosynthesis of benzodiazepine alkaloids in the fungus Penicillium cyclopium[2]. The formation of this compound involves the reversible transformation of cyclopeptine by the enzyme cyclopeptine dehydrogenase[2]. Cyclodipeptides, in general, are produced by a variety of organisms, including bacteria, fungi, and animals, and are known to exhibit a broad range of pharmacological properties such as antimicrobial, anticancer, and neuroprotective effects[1][3].

Sourcing and Synthesis: A Comparative Overview

The origin of a bioactive compound can significantly influence its properties, including purity, yield, and the presence of stereoisomers. The following table provides a qualitative comparison between naturally sourced and synthetically produced this compound.

FeatureNaturally Sourced this compoundSynthetically Sourced this compound
Source Fermentation of Penicillium species, primarily Penicillium cyclopium.Chemical synthesis from amino acid precursors.
Production Scale Generally limited by fermentation yield and downstream processing capacity.Potentially highly scalable for large-scale production.
Purity & Impurities May contain related natural products and metabolites as impurities, requiring extensive purification.Impurities are typically reagents, solvents, and by-products from the synthesis, which can be well-characterized.
Stereochemistry Typically produces a single, biologically relevant stereoisomer due to enzymatic control.Can produce specific stereoisomers if chiral starting materials and stereoselective reactions are used. Can also lead to racemic mixtures if not controlled.
Cost Can be high at a large scale due to complex fermentation and purification processes.Initial setup can be expensive, but the cost per unit may decrease significantly with scale.
Sustainability Relies on the cultivation of microorganisms, which can be resource-intensive.Dependent on the use of chemical reagents and solvents, with potential for developing greener synthesis routes.

Experimental Protocols

While specific comparative efficacy studies are lacking, understanding the general methodologies for obtaining and studying these compounds is crucial.

Natural Production and Isolation of this compound

The production of this compound from natural sources typically involves the fermentation of a producing microorganism followed by extraction and purification.

1. Fermentation:

  • A high-yielding strain of Penicillium cyclopium is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and minerals.

  • Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of the desired metabolite.

  • The production of this compound is monitored over time using analytical techniques such as HPLC.

2. Extraction:

  • After fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation.

  • The biomass and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, methanol) to isolate the secondary metabolites.

3. Purification:

  • The crude extract is subjected to various chromatographic techniques to purify this compound.

  • This may include column chromatography on silica gel, followed by preparative HPLC to obtain the pure compound.

  • The structure and purity of the isolated this compound are confirmed by spectroscopic methods such as NMR and mass spectrometry.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Microorganism Culture Microorganism Culture Fermentation Broth Fermentation Broth Microorganism Culture->Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound G Amino Acid 1 Amino Acid 1 Protected Amino Acids Protected Amino Acids Amino Acid 1->Protected Amino Acids Amino Acid 2 Amino Acid 2 Amino Acid 2->Protected Amino Acids Peptide Coupling Peptide Coupling Protected Amino Acids->Peptide Coupling Coupling Reagents Linear Dipeptide Linear Dipeptide Peptide Coupling->Linear Dipeptide Deprotection Deprotection Linear Dipeptide->Deprotection Intramolecular Cyclization Intramolecular Cyclization Deprotection->Intramolecular Cyclization Crude Diketopiperazine Crude Diketopiperazine Intramolecular Cyclization->Crude Diketopiperazine Purification Purification Crude Diketopiperazine->Purification Pure Diketopiperazine Pure Diketopiperazine Purification->Pure Diketopiperazine G Bioactive Peptide Bioactive Peptide Cell Surface Receptor Cell Surface Receptor Bioactive Peptide->Cell Surface Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Cell Surface Receptor->Signal Transduction Cascade Activation Effector Proteins (e.g., Caspases) Effector Proteins (e.g., Caspases) Signal Transduction Cascade->Effector Proteins (e.g., Caspases) Activation Apoptosis Apoptosis Effector Proteins (e.g., Caspases)->Apoptosis Execution

References

Lack of Public Data Precludes Independent Validation of Dehydrocyclopeptine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the independent validation of the therapeutic mechanism of action for Dehydrocyclopeptine. While the compound is identified as a benzodiazepine metabolite and an intermediate in the biosynthesis of alkaloids in Penicillium, there is a notable absence of studies detailing its specific molecular interactions, signaling pathways, or comparative efficacy against other compounds in a therapeutic context.[1][2][3] This scarcity of information prevents a thorough, evidence-based comparison and validation of its purported effects for researchers, scientists, and drug development professionals.

Currently, available information focuses on the biochemical origins and properties of this compound. It is described as being formed from the 3S-isomer of cyclopeptine through a reversible transformation by cyclopeptine dehydrogenase in Penicillium.[1][2] However, data on its biological effects in mammalian systems, which would be crucial for any therapeutic application, is not present in the reviewed literature.

Without experimental data from independent validation studies, it is not possible to construct a meaningful comparison with alternative compounds or to detail the experimental protocols that would support such a comparison. Furthermore, the signaling pathways modulated by this compound remain uncharacterized, making the creation of explanatory diagrams speculative at best.

For the scientific community to assess the therapeutic potential of this compound, foundational research is required to:

  • Identify its specific molecular targets.

  • Elucidate the signaling pathways it modulates.

  • Conduct in vitro and in vivo studies to determine its pharmacological effects.

  • Perform comparative studies against established therapeutic agents.

Until such data becomes publicly available through peer-reviewed publications, a comprehensive guide on the independent validation of this compound's mechanism of action cannot be developed. The scientific community awaits primary research to shed light on the potential therapeutic applications of this natural compound.

References

Benchmarking Dehydrocyclopeptine's potency against established anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Public Data on the Anticancer Potency of Dehydrocyclopeptine

Despite a comprehensive search of available scientific literature and databases, no public data was found regarding the anticancer activity or potency of this compound.

This compound is identified as a benzodiazepine alkaloid intermediate in the biosynthesis pathway within Penicillium species.[1] Its chemical structure and basic properties are documented.[2][3] However, there are no published studies evaluating its efficacy as an anticancer agent or comparing its potency against established chemotherapeutic drugs.

Therefore, a direct comparison guide on the anticancer potency of this compound cannot be provided at this time.

A Comparative Guide on a Related Natural Compound: Dehydrocostuslactone

To fulfill the user's request for a comparative guide on a natural compound with anticancer potential, this report will focus on Dehydrocostuslactone , a well-studied sesquiterpene lactone with demonstrated anticancer properties. This will serve as a representative example of how such a comparison is structured and the type of data required.

Benchmarking Dehydrocostuslactone's Potency Against Established Anticancer Drugs

This guide provides a comparative analysis of Dehydrocostuslactone's in vitro potency against established anticancer drugs, namely Doxorubicin and Cisplatin , across various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)
Dehydrocostuslactone MDA-MB-231 (Breast)21.5[]
MDA-MB-453 (Breast)43.2[]
SK-BR-3 (Breast)25.6
SK-OV-3 (Ovarian)15.9
OVCAR3 (Ovarian)10.8
Doxorubicin MCF-7 (Breast)~0.05-0.5
A549 (Lung)~0.01-0.1
Cisplatin A549 (Lung)~1-10
HeLa (Cervical)~1-5

Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges from various literature sources for comparative purposes and can vary depending on the specific experimental conditions.

Experimental Protocols

A detailed methodology for determining the in vitro cytotoxicity of a compound is crucial for the reproducibility and comparison of results.

Cell Viability Assay (MTT Assay)

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dehydrocostuslactone (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dehydrocostuslactone) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of Dehydrocostuslactone-Induced Apoptosis

Dehydrocostuslactone has been shown to induce apoptosis (programmed cell death) in cancer cells. A key mechanism involves the induction of cell cycle arrest and the activation of apoptotic pathways.

G Proposed Signaling Pathway of Dehydrocostuslactone Dehydrocostuslactone Dehydrocostuslactone CellCycleArrest G2/M Phase Arrest Dehydrocostuslactone->CellCycleArrest Apoptosis Apoptosis Dehydrocostuslactone->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of Dehydrocostuslactone leading to cancer cell death.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a compound using a cell-based assay.

G Experimental Workflow for IC50 Determination A Seed Cancer Cells B Treat with Compound A->B C Incubate B->C D Perform Viability Assay (e.g., MTT) C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: A typical workflow for determining the IC50 of a compound.

Logical Relationship: Potency and Therapeutic Index

This diagram illustrates the relationship between a compound's potency against cancer cells and its toxicity to normal cells, which determines its therapeutic index.

G Relationship between Potency, Toxicity, and Therapeutic Index Potency High Potency (Low IC50 in Cancer Cells) TherapeuticIndex Favorable Therapeutic Index Potency->TherapeuticIndex Toxicity Low Toxicity (High IC50 in Normal Cells) Toxicity->TherapeuticIndex

Caption: Factors contributing to a favorable therapeutic index for an anticancer drug.

References

Safety Operating Guide

Prudent Disposal of Dehydrocyclopeptine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: Dehydrocyclopeptine is an intermediate in the synthesis of benzodiazepine alkaloids and is intended for research purposes only; it is not for human or veterinary use.[1] Due to the absence of comprehensive toxicological and environmental fate data, this compound and any materials contaminated with it must be handled and disposed of as hazardous chemical waste. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed at all times.

Core Principle: Hazardous Waste Management

In the absence of specific degradation or neutralization protocols, the primary procedure for the disposal of this compound is to manage it as a hazardous chemical waste stream. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All waste disposal activities must comply with local, state, and federal regulations.

**2. Step-by-Step Disposal Protocol

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure this compound, as well as grossly contaminated items such as weighing boats, contaminated gloves, and bench paper, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. Avoid using containers that may react with the waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste. The date of accumulation should also be clearly marked.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the direct control of laboratory personnel and away from general laboratory traffic.

  • Ensure that the storage area is secure and that incompatible waste streams are properly segregated to prevent accidental mixing.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the EHS office or contractor with accurate information about the waste stream, including its composition and volume.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. Therefore, chemical treatment of this waste is not recommended.

Quantitative Data

Due to the limited publicly available information on the specific toxicology and environmental impact of this compound, a quantitative data table on disposal parameters cannot be provided at this time. It is imperative to treat this compound as a substance of unknown but potential high hazard.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dehydrocyclopeptine_Disposal_Workflow start Start: this compound Waste Generated is_characterized Is a specific, validated neutralization protocol available? start->is_characterized treat_as_hazardous Treat as Hazardous Waste is_characterized->treat_as_hazardous No collect_waste Collect in a Labeled, Compatible Container treat_as_hazardous->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Vendor store_waste->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end no_protocol No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dehydrocyclopeptine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment

Dehydrocyclopeptine is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium.[1] As such, it should be handled with caution due to the potential for potent biological activity. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact with the solid powder.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Respiratory Protection NIOSH-certified N95 or higher respiratorRecommended when handling the powder outside of a containment system to prevent inhalation of airborne particles.
Hand Protection Double-gloving with nitrile glovesWear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately if contaminated.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[2]
Body Protection Disposable, low-permeability gown or coverallsA solid-front gown with tight-fitting cuffs is necessary. For more extensive handling, disposable coveralls made of materials like Tyvek are recommended.[2]
Foot Protection Disposable shoe coversTo be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2]

Operational and Disposal Plans

Engineering Controls:

  • Containment: All handling of solid this compound that may generate dust, such as weighing and aliquoting, should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particles.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling Procedures:

  • Preparation: Before handling, designate a specific area for the work and ensure all necessary equipment, including PPE and waste containers, is readily available.

  • Weighing: When weighing the solid compound, use gentle scooping techniques to avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid this compound slowly to prevent splashing.

  • General Handling: Avoid direct contact with the compound. Keep containers sealed when not in use.

Spill Management:

  • Alert others in the vicinity of the spill.

  • Wearing the appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Work from the outside of the spill inwards to clean the area.

  • All materials used for cleanup must be disposed of as hazardous waste.

Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling is complete.

Waste Disposal:

  • All waste contaminated with this compound, including used PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.

  • The preferred method for disposal is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this waste down the drain.

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Disposal Prep Designate Handling Area Don_PPE Don Appropriate PPE Prep->Don_PPE Step 1 Weigh Weigh Compound Don_PPE->Weigh Step 2 Dissolve Prepare Solution Weigh->Dissolve Step 3 Decontaminate Decontaminate Surfaces & Equipment Dissolve->Decontaminate Step 4 Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Step 5 Waste Dispose of Contaminated Waste Doff_PPE->Waste Step 6

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.